Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXTPMJNKWAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a prominent heterocyclic motif in modern medicinal chemistry, materials science, and chemical biology.[1] These five-membered aromatic rings, containing three nitrogen atoms, are recognized for their exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[2] A key feature of the 1,2,3-triazole unit is its role as a bioisostere for the amide bond, offering enhanced metabolic stability in bioactive molecules.[1] While not found in natural products, this "amide-triazole bioequivalence" has been successfully exploited in the development of therapeutics, including HIV-1 protease inhibitors and potential anticancer agents.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for a wide range of applications.[2]
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is a functionalized derivative that holds significant promise as a versatile building block in organic synthesis. The presence of a bromine atom at the 5-position and a methyl carboxylate group at the 4-position offers multiple points for molecular diversification, making it a valuable precursor for the synthesis of more complex molecules with potential biological activities.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1427475-25-9 | [3] |
| Molecular Formula | C₄H₄BrN₃O₂ | [4] |
| Molecular Weight | 206.00 g/mol | [4] |
| SMILES | COC(=O)C1=NNN=C1Br | [4] |
| InChI | InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | [4] |
| Predicted XlogP | 0.8 | [4] |
Synthesis of the 1,2,3-Triazole Core: A Mechanistic Overview
The most direct and widely adopted method for the synthesis of the 1,2,3-triazole ring system is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[5] This reaction can be performed under thermal conditions, but this often leads to a mixture of 1,4- and 1,5-regioisomers. The development of metal-catalyzed variants, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has provided highly regioselective routes to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[5][6]
For the synthesis of a 5-bromo-1,2,3-triazole derivative such as the title compound, a logical synthetic approach would involve the cycloaddition of an azide with a bromo-alkyne precursor.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would involve the cycloaddition of an azide with methyl 2-bromo-2-propynoate. The regioselectivity of this reaction would be a critical factor.
Caption: Proposed synthetic pathway to substituted Methyl 5-Bromo-1,2,3-triazole-4-carboxylate.
Experimental Protocol: General Procedure for CuAAC Reaction
The following is a general, illustrative protocol for a CuAAC reaction. Note: This is a generalized procedure and has not been specifically validated for the synthesis of this compound. Optimization would be required.
-
Reaction Setup: To a solution of the corresponding alkyne (1.0 mmol) and azide (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add the copper(I) catalyst (e.g., copper(I) phenylacetylide, 0.025 mmol).[7]
-
Reaction Execution: Stir the resulting mixture at room temperature for 24 hours.[7]
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography.[7]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of the triazole ring and its substituents. The bromine atom at the 5-position is a particularly valuable handle for further synthetic transformations, most notably through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the electron-deficient triazole ring is expected to be an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the triazole ring, providing a powerful tool for generating molecular diversity.
An efficient palladium-catalyzed cross-coupling method has been described for the structurally related 5-bromo-1,2,3-triazine, which can be adapted for 5-bromo-1,2,3-triazoles.[8][9]
Caption: Suzuki cross-coupling of the title compound with a boronic acid.
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a general protocol for a Suzuki cross-coupling reaction with a bromo-heterocycle. Note: This is a generalized procedure and requires optimization for the specific substrate.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (15 mol%), and a base like Ag₂CO₃ (1.0 equiv).[9]
-
Solvent Addition: Add a suitable solvent, for example, acetonitrile (MeCN).[9]
-
Reaction Execution: Heat the reaction mixture at 80°C for 30 minutes to several hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Applications in Drug Discovery and Materials Science
The 1,2,3-triazole scaffold is a cornerstone in the development of new therapeutic agents due to its favorable pharmacological properties. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.
This compound, as a versatile building block, can be utilized to synthesize libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to easily modify the 5-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.
In materials science, the rigid and polar nature of the 1,2,3-triazole ring makes it an attractive component for the construction of functional materials, including polymers, dendrimers, and corrosion inhibitors.[1]
Safety and Handling
Based on available data for related compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature, with a reactive bromine atom and a modifiable ester group, provides a platform for the efficient construction of complex molecules. The well-established chemistry of the 1,2,3-triazole core, particularly in the context of "click" reactions and palladium-catalyzed cross-couplings, underscores the potential of this compound in the fields of medicinal chemistry and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate (CAS 1427475-25-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic properties of Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate (CAS 1427475-25-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to 1,2,3-triazole derivatives and related heterocyclic systems. The objective is to equip researchers with a robust predictive framework for the characterization of this molecule, aiding in its synthesis, purification, and application in drug discovery and development. Generalized experimental protocols and a logical workflow for spectroscopic analysis are also presented to ensure practical utility.
Introduction to this compound
This compound is a functionalized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-recognized pharmacophore present in numerous biologically active compounds.[1] The bromine atom and the methyl ester group provide reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Compound Identification
| Parameter | Value |
| CAS Number | 1427475-25-9 |
| Chemical Name | This compound |
| Molecular Formula | C₄H₄BrN₃O₂ |
| Molecular Weight | 206.00 g/mol |
| Chemical Structure | NNNHCOOCH₃Br |
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the analysis of its chemical structure and established spectroscopic data for analogous compounds.[2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, exhibiting two main signals:
-
N-H Proton: A broad singlet is predicted for the proton attached to the triazole ring nitrogen. Its chemical shift is expected to be in the range of 13-15 ppm . This significant downfield shift is due to the acidic nature of the N-H proton in the aromatic triazole system and its involvement in intermolecular hydrogen bonding. The broadness of the peak is a characteristic feature of exchangeable protons.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. Its chemical shift is predicted to be around 3.9-4.1 ppm . The proximity of the electronegative oxygen atom deshields these protons, causing them to resonate downfield from typical alkyl protons.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.0 - 15.0 | Broad Singlet | 1H | N-H |
| 3.9 - 4.1 | Singlet | 3H | -OCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically in the range of 158-162 ppm . This is characteristic of carbonyl carbons in esters conjugated with an aromatic system.
-
Triazole Ring Carbons (C4 and C5): The two carbons of the triazole ring are expected to resonate in the aromatic region. The carbon bearing the bromine atom (C5) is anticipated to be further downfield than the carbon attached to the carboxylate group (C4) due to the influence of the halogen. Predicted chemical shifts are approximately 135-140 ppm for C5 and 125-130 ppm for C4.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, with a predicted chemical shift of 52-55 ppm .
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 158 - 162 | C=O (Ester) |
| 135 - 140 | C5-Br |
| 125 - 130 | C4-COOCH₃ |
| 52 - 55 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational bands are predicted as follows:
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the triazole ring. The broadness is indicative of hydrogen bonding.[4]
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1710-1730 cm⁻¹ , characteristic of the C=O stretching of an α,β-unsaturated ester.
-
C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected to appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ range.
-
C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically between 500-600 cm⁻¹ , can be attributed to the C-Br stretching vibration.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H Stretch |
| 1710 - 1730 | Strong, Sharp | C=O Stretch (Ester) |
| 1450 - 1600 | Medium | C=N, N=N Stretches |
| 1200 - 1300 | Strong | C-O Stretch (Ester) |
| 500 - 600 | Weak-Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. There will be two peaks of approximately equal intensity at m/z 205 (for ⁷⁹Br) and m/z 207 (for ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) are likely to include:
-
Loss of the methoxy radical (•OCH₃) to give fragments at m/z 174 and 176.
-
Loss of the entire methoxycarbonyl group (•COOCH₃) to give fragments at m/z 146 and 148.
-
Cleavage of the triazole ring, which can lead to a variety of smaller fragments.[5]
-
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 205 / 207 | [M]⁺ (Molecular ion with ⁷⁹Br / ⁸¹Br) |
| 174 / 176 | [M - •OCH₃]⁺ |
| 146 / 148 | [M - •COOCH₃]⁺ |
Generalized Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for LC-MS or a direct insertion probe for electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a small molecule.
Conclusion
References
-
SpectraBase. 1H-1,2,4-Triazole-3-carboxylic acid. [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
National Center for Biotechnology Information. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
NIST WebBook. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. [Link]
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
-
PubMed. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. [Link]
-
ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]
- Google Patents.
-
MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
ResearchGate. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. [Link]
-
Sciex. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
-
National Center for Biotechnology Information. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
-
ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. [Link]
-
SpectraBase. 1,2,3-Triazole. [Link]
-
Journal of the Chemical Society B: Physical Organic. A vibrational assignment for 1,2,3-triazole. [Link]
-
National Center for Biotechnology Information. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 5-Bromopyrimidine-2,4(1H,3H)-dione (5-Bromouracil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical compound corresponding to the molecular formula C4H4BrN3O2, formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5-Bromopyrimidine-2,4(1H,3H)-dione . Commonly known as 5-Bromouracil (5-BrU), this molecule is a synthetically derived analogue of the pyrimidine nucleobase, uracil. Its structural similarity to thymine allows for its incorporation into deoxyribonucleic acid (DNA), where it exerts potent mutagenic effects, primarily by inducing base-pair transitions. This guide elucidates the foundational principles of its nomenclature, details its physicochemical properties, outlines validated synthesis methodologies, and examines its mechanism of action. Furthermore, it explores the compound's critical applications in genetic research, its role as a therapeutic agent in oncology, and emerging prospects in antiviral and targeted cancer therapies. This document is intended to serve as a comprehensive resource for professionals engaged in molecular biology, medicinal chemistry, and drug development.
Chemical Identification and Nomenclature
The unambiguous identification of a chemical entity is foundational to scientific communication and research. For the molecular formula C4H4BrN3O2, the systematic name is derived following the nomenclature rules established by IUPAC.[1][2]
IUPAC Name: 5-Bromopyrimidine-2,4(1H,3H)-dione[3][4]
-
Parent Heterocycle: The core structure is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, which is named "pyrimidine".
-
Functional Groups: The structure features two ketone groups (=O) at positions 2 and 4 of the ring. This is denoted by the suffix "-dione".
-
Saturation and Hydrogens: The "(1H,3H)" designation specifies that the nitrogen atoms at positions 1 and 3 are bonded to a hydrogen atom, indicating their amide character within the ring.
-
Substituent: A bromine atom is attached to the 5th carbon of the pyrimidine ring, which is indicated by the prefix "5-Bromo".
The compound is most widely known by its common name, 5-Bromouracil , which relates it to the natural nucleobase uracil.[5] It is a halogenated derivative of uracil.[4][6]
Additional identifiers include:
Caption: IUPAC numbering of the 5-Bromopyrimidine-2,4(1H,3H)-dione structure.
Physicochemical Properties
Understanding the physical and chemical properties of 5-Bromouracil is critical for its application in experimental and clinical settings, informing decisions on solubility, storage, and handling. The compound typically appears as a white crystalline powder or prisms.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | C4H3BrN2O2 | [5][6] |
| Molecular Weight | 190.98 g/mol | [5][7] |
| Melting Point | >300 °C (decomposes) | [4][8] |
| Appearance | White powder / Prisms from water | [4][6][7] |
| Water Solubility | Sparingly soluble (<1 g/L) | [4][6] |
| Other Solubilities | Soluble in cold water, ammonia, other alkalis, ethanol, acetone | [6][8] |
| pKa | 6.77 ± 0.10 (Predicted) | [4][6] |
| Stability | Stable under normal temperatures and pressures. | [6][9] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4][6] |
Synthesis Methodologies
The primary route for synthesizing 5-Bromouracil involves the electrophilic bromination of uracil. The choice of brominating agent and reaction conditions can be optimized to achieve high yield and purity.
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. iupac.org [iupac.org]
- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 4. 5-Bromouracil | 51-20-7 [chemicalbook.com]
- 5. 2,4(1H,3H)-Pyrimidinedione, 5-bromo- [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 5-Bromo-2,4(1H,3H)-pyrimidinedione(51-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical intermediates is paramount to the integrity of research and the quality of the final product. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate, a key building block in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. The 1,2,3-triazole core is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromine atom and a methyl ester group on the triazole ring provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.
Given its role as a critical starting material, maintaining the chemical integrity of this compound is essential. Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and potentially introduce undesirable toxicological profiles into the final drug candidate.
Chemical Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in the public domain, a robust understanding of its potential stability can be inferred from the known chemistry of related triazole derivatives and general principles of chemical stability.
General Stability of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is known to be a stable aromatic system. Studies on the degradation of other substituted 1,2,3-triazoles have shown that the triazole ring often remains intact under various environmental conditions, while the substituents are more susceptible to degradation.[1] This suggests that the core triazole structure of this compound is likely to be robust.
Potential Degradation Pathways
Forced degradation studies are typically employed to identify potential degradation pathways under stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2] For this compound, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions are likely to facilitate the saponification of the ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis can also occur, although it may require more forcing conditions.
-
Oxidative Degradation: While the triazole ring is relatively stable to oxidation, the overall molecule could be sensitive to strong oxidizing agents. Studies on other triazoles have indicated that oxidation primarily affects the substituents.[1]
-
Photodegradation: The presence of the bromine atom could potentially make the molecule susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Photostability testing is crucial to determine its sensitivity to light.
-
Thermal Degradation: As with most organic compounds, exposure to high temperatures can lead to decomposition. The specific decomposition temperature and products would need to be determined through thermogravimetric analysis (TGA) and other thermal analysis techniques.
The following diagram illustrates a hypothetical degradation pathway focusing on the most probable points of instability.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the inferred chemical properties and general best practices for handling chemical intermediates, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Short-Term and Long-Term Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | To prevent contamination and exposure to air and moisture. |
Incompatibilities
To prevent degradation, avoid storing this compound with the following substances:
-
Strong Oxidizing Agents: Can lead to oxidative degradation.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester.
-
Reactive Metals: May catalyze decomposition.
Experimental Protocols for Stability Assessment
For laboratories wishing to perform their own stability assessment, the following protocols for a forced degradation study are recommended. These studies are essential for developing stability-indicating analytical methods.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a suitable base, and analyze.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
At specified time points, withdraw samples, neutralize with a suitable acid, and analyze.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw samples and analyze.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a controlled oven for a defined period.
-
Also, heat a solution of the compound under reflux.
-
At specified time points, cool the samples, dissolve in a suitable solvent if necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended to preserve its integrity. Storing the compound in a cool, dry, dark place under an inert atmosphere is the most effective way to prevent degradation. For critical applications, it is highly advisable to conduct forced degradation studies to understand its specific stability profile and to develop appropriate analytical methods for monitoring its purity over time. This proactive approach will ensure the reliability of experimental results and the quality of downstream products in the drug development pipeline.
References
-
Alchimica. This compound (1 x 5 g). Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]
- Google Patents. US3793315A - Triazole derivatives.
- Google Patents. KR20110093731A - Novel Antifungal Triazole Derivatives.
-
National Center for Biotechnology Information. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available from: [Link]
-
National Center for Biotechnology Information. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Available from: [Link]
-
PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Available from: [Link]
Sources
Tautomerism in substituted 1,2,3-triazoles
An In-Depth Technical Guide to Tautomerism in Substituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry and materials science, owes much of its utility to the principles of "click chemistry".[1][][3] However, the inherent prototropic tautomerism of the NH-1,2,3-triazole ring presents both a challenge and an opportunity. The position of the proton—on N1 or N2—dramatically influences the molecule's electronic distribution, polarity, hydrogen bonding capability, and ultimately, its biological activity and material properties. This guide provides a comprehensive exploration of the tautomeric equilibrium in substituted 1,2,3-triazoles, grounded in mechanistic principles and supported by field-proven analytical methodologies. We will dissect the factors governing tautomeric preference, detail robust protocols for characterization, and discuss the synthetic implications for regioselective functionalization.
The Foundation: Understanding 1,2,3-Triazole Tautomers
The unsubstituted 1,2,3-triazole ring exists as a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers.[4] This equilibrium arises from the migration of a proton between the nitrogen atoms of the heterocyclic ring.
-
1H-1,2,3-Triazole: An asymmetric, polar tautomer with the proton residing on the N1 nitrogen.
-
2H-1,2,3-Triazole: A symmetric, less polar tautomer with the proton on the N2 nitrogen.
In the gas phase, the 2H tautomer is generally more stable.[5] However, the equilibrium is highly sensitive and can be readily influenced by the surrounding environment and the nature of substituents on the triazole core.[5][6]
Caption: Prototropic tautomerism in the 1,2,3-triazole ring.
The Entry Point: Synthesis Dictates the Starting Line
The substitution pattern on the triazole ring is the primary determinant of its tautomeric behavior. Therefore, a brief overview of regioselective synthesis is essential. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the classical method, but modern catalysis has enabled precise regiocontrol.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This quintessential "click" reaction reliably and almost exclusively yields 1,4-disubstituted-1H-1,2,3-triazoles .[1][7][8] It is robust, high-yielding, and tolerant of a vast range of functional groups.[]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method, RuAAC provides selective access to 1,5-disubstituted-1H-1,2,3-triazoles .[9][10] Unlike CuAAC, it is also effective for internal alkynes, yielding fully substituted triazoles.[7][11]
Caption: Catalytic control over the regioselectivity of azide-alkyne cycloadditions.
Influencing the Equilibrium: Key Factors at Play
Once an NH-triazole is synthesized, its tautomeric balance is governed by a delicate interplay of electronic, steric, and environmental factors. The thermodynamically more stable 2H-tautomer is often favored, but this can be readily perturbed.[12][13]
| Factor | Influence on Equilibrium (1H vs. 2H) | Causality |
| Solvent Polarity | Polar, protic solvents (e.g., water, methanol, DMSO) favor the 1H-tautomer . | The 1H-tautomer has a larger dipole moment and is better stabilized by polar solvent interactions and hydrogen bonding.[5] |
| Electron-Withdrawing Groups (EWGs) | EWGs at C4 or C5 can increase the proportion of the 2H-tautomer . | EWGs decrease the electron density of the ring, making the symmetric 2H-form, where the proton is not adjacent to the substituent, more stable. |
| Electron-Donating Groups (EDGs) | EDGs at C4 or C5 can increase the proportion of the 1H-tautomer . | EDGs increase the basicity of the adjacent N1 and N3 nitrogens, making them more likely to accept the proton. |
| Steric Hindrance | Bulky substituents at C4 or C5 can favor the 2H-tautomer . | Placing a bulky group adjacent to the NH proton (as in the 1H-tautomer) can be sterically unfavorable, thus shifting the equilibrium towards the 2H form. |
| Intramolecular H-Bonding | A substituent capable of accepting a hydrogen bond (e.g., -C=O, -NO2) can stabilize the 1H-tautomer . | An intramolecular hydrogen bond between the N1-H and the substituent creates a stable six-membered ring-like structure, locking in the 1H tautomeric form.[14] |
Definitive Characterization: Analytical and Computational Protocols
Unambiguously determining the predominant tautomer in solution is critical. A multi-pronged approach combining spectroscopy and computational chemistry provides the most trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of the ring atoms are distinct in each tautomer.
-
¹H and ¹³C NMR: The chemical shifts of the C4-H/C5-H protons and the C4/C5 carbons provide initial clues. In the symmetric 2H-tautomer (with identical C4/C5 substituents), these signals would be equivalent. However, rapid exchange on the NMR timescale can lead to averaged signals, complicating direct assignment.[15][16]
-
¹⁵N NMR: Due to its large chemical shift dispersion, ¹⁵N NMR is exceptionally sensitive to the electronic environment of the nitrogen atoms. The distinction between a protonated (pyrrole-type) and unprotonated (pyridine-type) nitrogen is clear. Two-dimensional heteronuclear experiments like ¹H-¹⁵N HMBC are definitive.[17]
-
Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,3-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, which slows proton exchange).
-
Acquisition: Acquire a standard ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum at natural abundance. Optimize the experiment for long-range couplings (e.g., J = 5-10 Hz).
-
Analysis & Causality:
-
If the 1H-tautomer predominates: The N-H proton will show a strong 2-bond correlation (²J) to the N1 nitrogen and a 3-bond correlation (³J) to the N2 nitrogen. The C5-H proton will show a correlation to N1.
-
If the 2H-tautomer predominates: The N-H proton will show strong 2-bond correlations (²J) to both the N2 and N3 nitrogens. No direct correlation from the NH to N1 will be observed.
-
Trustworthiness: This method is self-validating. The observed correlation pattern directly maps the proton's location relative to the nitrogen backbone, providing an unambiguous structural assignment in solution.[17]
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecule's structure in the solid state, definitively locating the proton.[18] This is considered the gold standard for structural elucidation.
Caveat: The tautomer observed in the crystal lattice is stabilized by packing forces and may not be the predominant tautomer in solution. It is crucial to complement crystallographic data with solution-phase analysis like NMR.
Computational Chemistry
Quantum mechanical calculations are invaluable for predicting tautomer stability and corroborating experimental findings.
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the substituted triazole.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set (e.g., 6-311++G**).[14][19]
-
Solvent Modeling: To simulate solution conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to obtain Gibbs free energies (G) and to confirm that the structures are true energy minima (no imaginary frequencies).
-
Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower G is predicted to be the more stable, predominant form under the calculated conditions. The energy difference (ΔG) can be used to estimate the equilibrium constant.
Caption: Integrated workflow for the definitive characterization of triazole tautomers.
Synthetic Consequences: Regioselective N-Functionalization
The tautomeric equilibrium directly impacts the synthetic outcome of N-alkylation or N-arylation reactions. The N1 and N2 positions exhibit different nucleophilicities, leading to mixtures of regioisomers.[13]
-
Kinetic vs. Thermodynamic Control: Generally, reaction at the N1 position is the kinetically favored pathway due to higher electron density. However, the N2-substituted product is often the more thermodynamically stable isomer.[12][13]
Achieving high regioselectivity is a significant synthetic challenge. However, strategic choices of reaction parameters and the use of directing groups can favor the formation of one isomer. For instance, employing bulky substituents at the C4/C5 positions can sterically hinder attack at N1, thereby promoting N2 alkylation.[12][20] Similarly, specific reaction conditions, such as the choice of base and solvent, can be tuned to favor either the kinetic or thermodynamic product.[21][22]
Conclusion
is a fundamental property that dictates their chemical behavior and potential applications. For the medicinal chemist or materials scientist, understanding the factors that govern the tautomeric equilibrium—substituent electronics, sterics, and solvent effects—is paramount. By employing a robust analytical workflow that combines high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can achieve unambiguous characterization of their compounds. This knowledge not only ensures scientific integrity but also enables the rational design of synthetic strategies for regioselective functionalization, ultimately allowing for the precise tuning of molecular properties required for the development of next-generation therapeutics and advanced materials.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Fisyuk, A. S., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(viii), 89-98. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(16), 3493–3496. [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Pascual, S., & Díaz, D. D. (2013). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 11(34), 5545-5556. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. organic-chemistry.org. [Link]
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. ACS Molecule of the Week. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 4(108), 62923-62927. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Efficient Synthesis of 2-Substituted-1,2,3-triazoles. ResearchGate. [Link]
-
Oziminski, W. P., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. [Link]
-
Ballesteros-Casallas, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
-
Almássy, L., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-substituted 1,2,3-triazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted 1H-1,2,3-triazoles 9a-l and... ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Zaleski, D. P., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
da Silva, F. C., et al. (2011). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. [Link]
-
Oziminski, W. P., et al. (2003). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM. [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. [Link]
-
Oziminski, W. P., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]
-
ResearchGate. (n.d.). Prior art on the synthesis of 2‐substituted 1,2,3‐triazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2019). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]
-
da Silva, F. C., et al. (2011). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. organic-chemistry.org. [Link]
-
Bakulina, O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]
-
ResearchGate. (n.d.). Tautomeric forms: (a) 1H-1,2,3-Triazole, (b) 2H-1,2,3-Triazole, (c)... ResearchGate. [Link]
-
Gorgani, L., et al. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecular Diversity. [Link]
-
Forlani, L., et al. (2007). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A. [Link]
-
Chen, J., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. [Link]
-
Matysiak, J., & Niewiadomy, A. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Bioinorganic Chemistry and Applications. [Link]
-
Jida, M., et al. (2006). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of fully substituted 5‐sulfur‐1,2,3‐triazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). On tautomerism of 1,2,4-triazol-3-ones. ResearchGate. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Different tautomers of 1, 2, 3-triazoles. ResearchGate. [Link]
-
Suryaprakash, N. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brominated Triazoles: Versatile Building Blocks in Modern Organic Synthesis
Introduction: The Strategic Value of the Bromo-Triazole Motif
The triazole ring, existing as either the 1,2,3- or 1,2,4-isomer, is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of numerous bioactive molecules and functional materials.[1][2] The strategic introduction of a bromine atom onto the triazole core transforms this already valuable heterocycle into a highly versatile synthetic building block. The C-Br bond serves as a robust and reliable synthetic handle, unlocking a vast chemical space through a diverse array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3][4]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of brominated triazoles. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of synthetic design, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these powerful intermediates.
Part 1: Synthesis of Brominated Triazole Building Blocks
The reliable synthesis of brominated triazoles is the critical first step. The choice of method depends on the desired isomer (1,2,3- vs. 1,2,4-), the substitution pattern, and the available starting materials.
Direct Electrophilic Bromination
For pre-formed triazole rings, direct electrophilic bromination is often the most straightforward approach. The electron-rich nature of the triazole ring facilitates substitution, though the triazole nucleus is considered electron-attracting, making harsh conditions sometimes necessary.
Causality: Reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) are common choices.[5][6][7] The reaction's regioselectivity is dictated by the electronic and steric environment of the triazole ring. For instance, 1H-1,2,4-triazole can be readily dibrominated at the 3- and 5-positions.[5][6][7] In some cases, highly reactive brominating species, potentially generated from bromine and silver sulfate in sulfuric acid, are required to overcome the deactivating effect of the triazole ring, especially if it is protonated in a strongly acidic medium.[8]
Illustrative Synthesis: 3,5-Dibromo-4H-1,2,4-triazole 3,5-Dibromo-4H-1,2,4-triazole can be synthesized in good yield (74%) from 1H-1,2,4-triazole using brominating agents like bromine or N-bromosuccinimide.[5][6][7] Similarly, 4,5-dibromo-1H-1,2,3-triazole can be prepared from 1H-1,2,3-triazole with a 78% yield.[5][6]
Cycloaddition Routes to 1,2,3-Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10][11] By employing a bromo-substituted alkyne, a brominated triazole can be constructed directly.
Causality: This method offers exquisite control over the final substitution pattern. The reaction is highly reliable, proceeds under mild conditions, and tolerates a wide range of functional groups.[9][11][12] Using a terminal bromoalkyne in a CuAAC reaction with an organic azide directly yields the corresponding 5-bromo-1,4-disubstituted-1,2,3-triazole.[10] This approach is synthetically elegant as it builds the desired functionality directly into the heterocyclic core during its formation.
Caption: General workflow for synthesizing 5-bromo-1,2,3-triazoles via CuAAC.
Part 2: Reactivity and Synthetic Applications
The C-Br bond on the triazole ring is the linchpin of its utility as a building block. It enables a wide range of transformations that allow for the construction of complex, highly functionalized molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful application of brominated triazoles, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[4]
2.1.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is arguably the most common method for installing new carbon-carbon bonds. It involves the coupling of the bromotriazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality: This reaction is favored for its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and solvent system is crucial for achieving high yields.[13][14] For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various arylboronic acids using Pd(PPh₃)₄ as the catalyst to synthesize new derivatives with luminescent properties.[13]
Caption: Key steps in the Suzuki-Miyaura cross-coupling of a bromotriazole.
2.1.2 Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for constructing C-N bonds, linking the bromotriazole to a primary or secondary amine.[15][16][17][18] It is invaluable in drug discovery, where the aryl-amine linkage is a common motif.
Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., tBuDavePhos, BINAP), and a base (typically a strong, non-nucleophilic one like NaOtBu or K₂CO₃).[16][19] The ligand choice is critical; sterically hindered phosphine ligands often accelerate the rate-limiting reductive elimination step, leading to higher yields.[16] The reaction has been successfully applied to C-N coupling at the C4 position of 4-bromo-1-tritylpyrazole, demonstrating its utility on halogenated azoles.[19]
2.1.3 Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of alkynyl-substituted triazoles by reacting the bromotriazole with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyltriazoles are themselves versatile intermediates for further transformations.
Comparative Overview of Cross-Coupling Reactions
| Reaction | Bond Formed | Coupling Partner | Key Reagents |
| Suzuki-Miyaura | C-C (sp²-sp²) | Boronic Acid / Ester | Pd Catalyst, Base |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd Catalyst, Ligand, Strong Base |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Heck | C-C (sp²-sp²) | Alkene | Pd Catalyst, Base |
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is often preferred, direct nucleophilic substitution of the bromide is also a viable strategy, particularly when the triazole ring is activated by electron-withdrawing groups.[20]
Causality: The three nitrogen atoms in the triazole ring are electron-withdrawing, which can make the carbon atoms susceptible to nucleophilic attack. This effect can be enhanced by other substituents on the ring. The reaction involves the attack of a nucleophile (e.g., thiolate, alkoxide, amine) on the carbon bearing the bromine, leading to the displacement of the bromide ion.[21] This pathway provides a metal-free alternative for functionalization. For example, N-protected 2,4,5-tribromoimidazoles react with various thiolates by displacing the 2-bromine atom.[21]
Bromo-Directed N-Alkylation
The bromine atom can serve as a removable directing group to control the regioselectivity of subsequent reactions. A notable example is the N-2 alkylation of 4-bromo-NH-1,2,3-triazoles.
Causality: In the presence of a base like K₂CO₃, the bromine atom at the C4 position sterically and electronically favors the alkylation of the adjacent N-2 nitrogen over the N-1 or N-3 positions.[22] This provides a highly regioselective route to 2,4-disubstituted-1,2,3-triazoles. The bromine can then be retained for further coupling or removed via hydrogenation to yield the 2,4-disubstituted product, showcasing its utility as a traceless directing group.[22]
Part 3: Field-Proven Insights & Experimental Protocols
The true value of a building block is demonstrated through its application. Brominated triazoles are key intermediates in the synthesis of complex molecules with significant biological activity.
Case Study: Synthesis of Poly-substituted 1,2,3-Triazoles
The work by Wang et al. provides an excellent example of the strategic use of a brominated triazole.[22] They utilized the bromo-directed N-2 alkylation of 4-bromo-NH-1,2,3-triazoles to achieve high regioselectivity. The resulting 2-alkyl-4-bromotriazole was then subjected to a Suzuki cross-coupling reaction to install a third substituent at the C5 position (after lithiation/quenching to form the necessary boronic acid precursor) or directly at C4, ultimately yielding complex 2,4,5-trisubstituted triazoles.[22] This multi-step sequence highlights the power of using the bromine atom for both directing and coupling purposes.
Caption: A dual pathway for synthesizing complex triazoles from a key bromo-intermediate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of a bromotriazole derivative, based on methodologies reported in the literature.[13]
Objective: To synthesize 4-butyl-3,5-bis(4-biphenyl)-4H-1,2,4-triazole from 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
Materials:
-
4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol, 1.0 eq)
-
4-Biphenylboronic acid (2.2 mmol, 2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), 4-biphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure product.
Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the successful coupling and purity of the compound.
Conclusion and Future Outlook
Brominated triazoles are not merely halogenated heterocycles; they are powerful, pre-activated building blocks that provide a reliable gateway to molecular complexity. Their utility in palladium-catalyzed cross-coupling reactions, coupled with their roles in nucleophilic substitutions and as regiochemical directors, makes them indispensable tools in modern organic synthesis. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile and efficient building blocks like brominated triazoles will be more critical than ever. Future research will likely focus on developing even more efficient and greener catalytic systems for their transformation and expanding their application in novel areas such as bioconjugation and materials science.
References
-
Yuchuan, L., et al. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations, 18, S41127-S41131. [Link]
-
Yuchuan, L. (2018). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Unknown Author. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Taylor & Francis Online. [Link]
-
Ledzion, R., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
-
Unknown Author. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Lynch, B. M., & Hung, Y.-Y. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry, 42(7), 1605-1611. [Link]
-
Charette, A. B., et al. (2011). Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed. [Link]
-
Al-Majid, A. M., et al. (2021). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]
-
Unknown Author. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Unknown Author. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Unknown Author. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]
-
Mondal, P., et al. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 42(15), 12694-12702. [Link]
-
Poyatos, M., et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Sílice (CSIC). [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. [Link]
-
Iddon, B., & Nicholas, M. (1993). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Sharma, P., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Carr, G., et al. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 33(18), 4804-4813. [Link]
-
Iddon, B., et al. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
G. G. Mohamed, et al. (2012). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
-
Shaw, A. Y., et al. (2016). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules. [Link]
-
Baklanov, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]
-
Unknown Author. (2011). ChemInform Abstract: Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-triazoles via 4-Bromo-5-iodo-1,2,3-triazole. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Ruser, N., & Bräse, S. (2011). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Unknown Author. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Unknown Author. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kaur, R., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
-
Unknown Author. (2023). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Web of Science. [Link]
-
Shaposhnikov, G. P., et al. (2017). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. ResearchGate. [Link]
-
Unknown Author. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Unknown Author. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
-
Liu, X., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. [Link]
-
Unknown Author. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Unknown Author. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Ledzion, R., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]
-
Bose, D., & Ida, R. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioclone.net [bioclone.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 21. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Methodological & Application
Use of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate in click chemistry
By incorporating these analytical checkpoints, a researcher can proceed with confidence, ensuring the integrity of their synthetic route and the identity of the final compound. The high-yielding nature of both the click reaction and the subsequent palladium-catalyzed couplings ensures that these protocols are robust and reproducible. [3][12]
References
- Kolb, H.C.; Finn, M.G.; Sharpless, K.B. (2001). Click chemistry: Diverse chemical function from a few good reactions. Angew. Chem. Int. Ed., 40(11), 2004-2021. [Available at: https://onlinelibrary.wiley.com/doi/10.1002/1521-3773(20010601)40:11%3C2004::AID-ANIE2004%3E3.0.CO;2-5]
- Partyka, D.V.; Updegraff, J.B.; Zeller, M.; Hunter, A.D.; Gray, T.G. (2007). Carbon− gold bond formation through [3+ 2] cycloaddition reactions of gold (I) azides and terminal alkynes. Organometallics, 26(1), 183-186. [Available at: https://pubs.acs.org/doi/abs/10.1021/om0607200]
- Chowdhury, C.; Mandal, S.B.; Achari, B. (2005). Palladium–copper catalysed heteroannulation of acetylenic compounds: an expeditious synthesis of isoindoline fused with triazoles. Tetrahedron Lett., 46(49), 8531-8534. [Available at: https://www.sciencedirect.com/science/article/pii/S004040390501916X]
- Avula, S.K.; Khan, A.; Rehman, N.U.; et al. (2018). Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. Bioorg. Chem., 81, 98-106. [Available at: https://www.sciencedirect.com/science/article/pii/S004520681830239X]
- Dehestani, L.; Ahangar, N.; Hashemi, S.M.; et al. (2018). Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents. Bioorg. Chem., 78, 119-129. [Available at: https://www.sciencedirect.com/science/article/pii/S004520681730761X]
- Wikipedia. (n.d.). Click chemistry. [Available at: https://en.wikipedia.org/wiki/Click_chemistry]
- MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. [Available at: https://www.mdhv.com/click-chemistry-synthesis-of-a-triazole]
- Chandrasekaran, S. (Ed.). (2016). Click Reactions in Organic Synthesis. Wiley-VCH.
- ResearchGate. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. [Available at: https://www.researchgate.net/publication/371424729_Intramolecular_Click_Cycloaddition_Reactions_Synthesis_of_123-Triazoles]
- ChemicalBook. (2025). This compound. [Available at: https://www.chemicalbook.com/ProductCasEN_1427475-25-9.htm]
- Benchchem. (2025). Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole in Bioconjugation and Drug Development. [Available at: https://www.benchchem.com/application-notes-protocols/1-(6-bromohexyl)
- Bentham Science. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Current Organic Synthesis, 20. [Available at: https://www.ingentaconnect.com/content/ben/cos/2023/00000020/00000007/art00001]
- Sciforum. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molbank, 2021(4), M1310. [Available at: https://sciforum.net/paper/view/11267]
- PubMed Central. (n.d.). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6021671/]
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Available at: https://www.isres.org/synthesis-of-1-2-4-triazole-compounds.html]
- TCI AMERICA. (n.d.). Topics (Click Chemistry). [Available at: https://www.tcichemicals.com/US/en/support-download/product-topics/click-chemistry]
- BLDpharm. (n.d.). 1427475-25-9|this compound. [Available at: https://www.bldpharm.com/products/1427475-25-9.html]
- Alchimica. (n.d.). This compound (1 x 5 g). [Available at: https://www.alchimica.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Available at: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- ResearchGate. (2025). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. [Available at: https://www.researchgate.
- National Institutes of Health. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10910900/]
- ResearchGate. (2025). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. [Available at: https://www.researchgate.net/publication/356394336_Primary_discovery_of_1-aryl-5-substituted-1H-123-triazole-4-carboxamides_as_promising_antimicrobial_agents]
- National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763665/]
- MDPI. (n.d.). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. [Available at: https://www.mdpi.com/article/10.3390/inorganics11050215]
- National Institutes of Health. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/]
-
AChemBlock. (n.d.). 5-Bromo-1H-t[12][13][14]riazole-3-carboxylic acid methyl ester 95%. [Available at: https://www.achemblock.com/products/M15625.html]
- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396025/]
- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3954938/]
- National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235282/]
-
National Institutes of Health. (n.d.). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-t[12][13][14]riazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479308/]
- Benchchem. (2025). Application Notes & Protocols: Bioconjugation Utilizing O-(3-quinolyl)methylhydroxylamine. [Available at: https://www.benchchem.com/application-notes-protocols/bioconjugation-utilizing-o-(3-quinolyl)methylhydroxylamine]
Sources
- 1. mdhv.ca [mdhv.ca]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity | MDPI [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 1427475-25-9|this compound|BLD Pharm [bldpharm.com]
- 9. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 13. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate as a Versatile Precursor for Pharmaceutical Compound Synthesis
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate strong binding to biological targets.[1][2] This guide focuses on a particularly strategic building block: Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate . The presence of two distinct and orthogonally reactive functional groups—a bromine atom at the C5 position and a methyl ester at the C4 position—renders this molecule an exceptionally versatile precursor for the synthesis of diverse and complex pharmaceutical compounds. This document provides an in-depth exploration of its reactivity, detailed experimental protocols for its key transformations, and insights into its application in drug discovery workflows.
Introduction: The Strategic Advantage of the Precursor
This compound offers a pre-functionalized core, allowing for rapid and controlled diversification. Its utility stems from two key features:
-
The C5-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are critical for modulating the pharmacological profile (e.g., potency, selectivity, ADME properties) of a lead compound.[3][4]
-
The C4-Carboxylate Group: The methyl ester serves as a stable, yet readily convertible handle for amide bond formation. Amide linkages are ubiquitous in pharmaceuticals, providing structural rigidity and key hydrogen bond donor/acceptor sites. This functionality allows for the exploration of interactions within the "amide region" of a target's binding pocket.[5]
The strategic placement of these groups allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a large library of analogues for structure-activity relationship (SAR) studies.[5]
Caption: Synthetic pathways from the precursor.
Physicochemical Properties & Handling
A summary of the key properties of the title compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1427475-25-9 | [6][7] |
| Molecular Formula | C₄H₄BrN₃O₂ | [8] |
| Molecular Weight | 206.00 g/mol | [8] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store at 2-8°C, keep dry and well-ventilated | |
| Safety | Handle with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust. |
Core Applications & Protocols
This section details the primary synthetic transformations for which this precursor is employed, providing both the rationale and step-by-step protocols.
Application I: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for linking the C5 position of the triazole to diverse (hetero)aryl systems.[9] The reaction is generally high-yielding and tolerant of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used directly, or a Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of phosphine ligands (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[9]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the precursor and boronic acid. Anhydrous conditions are often preferred to minimize side reactions like deboronation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).[10]
-
Solvent Addition: Add anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water.[10] The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Seal the flask and heat the reaction mixture to 85-95°C with vigorous stirring for 12-18 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-1,2,3-triazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Application II: C4-Amide Formation
The C4-methyl ester is a gateway to a vast chemical space of amides. This typically involves a two-step process: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by a peptide-style coupling with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Hydrolysis: A base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture is effective for cleaving the methyl ester. LiOH is often preferred for its milder nature. Acidification is required to protonate the resulting carboxylate salt.
-
Amide Coupling: Direct conversion of a carboxylic acid and an amine to an amide requires activation of the acid. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU are commonly used. They form a highly reactive intermediate that is readily attacked by the amine, leading to the amide bond under mild conditions.
Protocol 2: Ester Hydrolysis to 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid
-
Dissolution: Dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~2 using 2N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid.[11] The product can often be used in the next step without further purification.
Protocol 3: Amide Coupling via EDC/HOBt
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add the 5-substituted-1H-1,2,3-triazole-4-carboxylic acid (from Protocol 2 or a Suzuki product, 1.0 eq.), the desired amine (1.1 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.).
-
Solvent & Base: Dissolve the reagents in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the final amide.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Exemplary Synthesis Workflow
The following workflow illustrates how the protocols can be combined to synthesize a diverse library of drug-like molecules from the central precursor.
Caption: Divergent synthesis workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst; inefficient base; poor quality boronic acid; insufficient degassing. | Use a fresh bottle of catalyst or a different ligand. Try a stronger base (e.g., Cs₂CO₃). Ensure boronic acid is pure. Degas thoroughly and maintain a strict inert atmosphere. |
| Incomplete ester hydrolysis | Insufficient base or reaction time; low temperature. | Increase the equivalents of LiOH to 2.5-3.0 eq. Extend reaction time and monitor by LC-MS. Gently warm the reaction if necessary (e.g., to 40°C). |
| Side products in amide coupling | Racemization (if chiral amine is used); formation of acylurea byproduct from EDC. | Run the reaction at 0°C to minimize racemization. Ensure HOBt is used, as it suppresses the formation of acylurea byproducts. Use HATU as an alternative, more efficient coupling agent. |
| Difficulty purifying final compound | Contamination with palladium; persistent DMF solvent. | For Pd removal, wash the organic layer with aqueous thiourea solution or use a metal scavenger resin. For DMF removal, perform multiple aqueous washes and dry under high vacuum. |
Conclusion
This compound is a high-value, versatile precursor for pharmaceutical research and development. Its dual functionality enables the systematic and efficient exploration of chemical space around a stable heterocyclic core. The protocols and insights provided herein offer a robust framework for leveraging this building block to accelerate the discovery of novel therapeutic agents. The inherent "click chemistry" nature of triazole synthesis, combined with powerful cross-coupling and amidation strategies, solidifies its role as a critical tool for medicinal chemists.[2]
References
- Vertex AI Search. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry.
- PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- zora.uzh.ch. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- PubMed. (2024).
- Global Journal of Pharmacy & Pharmaceutical Sciences. (2024).
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- MDPI. (2017).
- ChemicalBook. (2025).
- BLD Pharm. 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid.
-
AChemBlock. (n.d.). 5-Bromo-1H-[1][2][3]triazole-3-carboxylic acid methyl ester 95%.
- BLDpharm.
- ResearchGate. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents.
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1427475-25-9 [chemicalbook.com]
- 7. 1427475-25-9|this compound|BLD Pharm [bldpharm.com]
- 8. 5-Bromo-1H-[1,2,4]triazole-3-carboxylic acid methyl ester 95% | CAS: 704911-47-7 | AChemBlock [achemblock.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. mdpi.com [mdpi.com]
- 11. 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
Application and Protocol Guide for the Derivatization of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction: The 1,2,3-Triazole Scaffold in Modern Medicinal Chemistry
The 1,2,3-triazole ring is a prominent pharmacophore in contemporary drug discovery, valued for its chemical stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole-dipole interactions.[1][2] This five-membered heterocyclic motif is a key structural component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[2][3][4] The synthetic accessibility of 1,2,3-triazoles, largely propelled by the advent of "click chemistry," allows for the rapid generation of diverse compound libraries, a cornerstone of effective Structure-Activity Relationship (SAR) studies.[1][5]
Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate serves as a versatile starting material for the synthesis of novel bioactive compounds. Its strategic trifunctional nature—a reactive bromine atom at the C5 position, an accessible NH group on the triazole ring, and an ester moiety at C4—provides multiple avenues for chemical modification. This guide provides a detailed exploration of the derivatization strategies for this scaffold, focusing on methodologies pertinent to SAR-driven drug development programs. We will delve into the rationale behind key synthetic transformations, offering detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Strategic Derivatization for SAR Exploration
The primary goal of derivatizing this compound is to systematically probe the chemical space around the triazole core to understand how different substituents influence biological activity. The key positions for modification are the N1/N2 positions of the triazole ring and the C5 position, currently occupied by a bromine atom.
Caption: Overall strategy for SAR studies on the triazole scaffold.
Part 1: N-Alkylation and N-Arylation of the Triazole Ring
Direct alkylation or arylation of the NH-1,2,3-triazole can lead to a mixture of N1 and N2 isomers. Controlling this regioselectivity is a significant challenge due to the tautomeric nature of the triazole ring.[6] However, for SAR studies, the synthesis and evaluation of both isomers can provide valuable information. Recent methodologies have also shown that substitution at the C4 and C5 positions can influence the regioselectivity of N-alkylation.[7][8]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound, which may yield a mixture of N1 and N2 isomers. Chromatographic separation is typically required.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to separate the N1 and N2 isomers.
-
Characterize the isomers by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can often be assigned based on characteristic shifts in the NMR spectra, with the N2-substituted isomer's protons often appearing at a different chemical shift compared to the N1-substituted isomer.[7]
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A mild base sufficient to deprotonate the triazole NH. |
| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | Room temp. to 60 °C | Reaction rate can be increased with gentle heating. |
Part 2: C5-Position Functionalization via Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of diverse chemical functionalities, which is crucial for fine-tuning the biological activity of the molecule.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-substituted this compound
-
Aryl or vinyl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a reaction vessel, combine the N-substituted this compound (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient catalysts for Suzuki couplings.[11] |
| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are common and effective. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol 3: Sonogashira Cross-Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[12][13] This introduces an alkynyl moiety, which can be a valuable pharmacophore or a synthetic handle for further transformations.
Materials:
-
N-substituted this compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of N-substituted this compound (1.0 eq) in an anhydrous solvent such as THF or DMF, add the terminal alkyne (1.5 eq), CuI (10 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the base (e.g., TEA, 3.0 eq) and stir the reaction at room temperature or heat to 50-70 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium catalysts for Sonogashira reactions.[14] |
| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate.[13] |
| Base | TEA, DIPEA | Acts as both a base and a solvent in some cases. |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Part 3: Derivatization of the C4-Ester Moiety
The methyl ester at the C4 position can be readily converted into an amide, introducing another point of diversity. Amide bonds are prevalent in bioactive molecules and can participate in key hydrogen bonding interactions with biological targets.
Protocol 4: Amide Formation via Saponification and Amide Coupling
This two-step procedure involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Step A: Saponification of the Methyl Ester
Materials:
-
Methyl 5-bromo-N-substituted-1,2,3-triazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Solvent system (e.g., THF/water, methanol/water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the triazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Coupling
Materials:
-
5-Bromo-N-substituted-1,2,3-triazole-4-carboxylic acid
-
Amine (R-NH₂) (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, EDCI) (1.2 eq)
-
Base (e.g., DIPEA, TEA) (2.0-3.0 eq)
-
Solvent (e.g., DMF, DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Conclusion and Outlook
The synthetic routes outlined in this guide provide a robust framework for the systematic derivatization of this compound. By strategically modifying the N1/N2, C5, and C4 positions, researchers can generate a diverse library of analogues for comprehensive SAR studies. The resulting data will be instrumental in identifying key structural features required for potent and selective biological activity, ultimately guiding the design of optimized lead compounds in drug discovery programs. The inherent stability and synthetic tractability of the 1,2,3-triazole core ensure its continued prominence as a privileged scaffold in medicinal chemistry.[15][16]
References
-
Aher, N. G., et al. (2021). Medicinal Attributes of 1,2,3-Triazoles : Current Developments. Journal of Medicinal Chemistry, 64(22), 16250-16307. [Link]
-
D'souza, P., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 157, 1094-1118. [Link]
-
Geronikaki, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-35. [Link]
-
Yoo, W., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(15), 3342-3345. [Link]
-
Wang, C., et al. (2018). N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters, 20(18), 5752-5756. [Link]
-
Kaur, H., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2737-2748. [Link]
-
Chtita, S., et al. (2021). 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. RHAZES: Green and Applied Chemistry, 10, 1-20. [Link]
-
Aher, N. G., et al. (2021). Medicinal Attributes of 1,2,3-Triazoles : Current Developments. Journal of Medicinal Chemistry, 64(22), 16250-16307. [Link]
-
Sun, L., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 61(10), 4494-4510. [Link]
-
de Oliveira, C. M. A., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 19(11), 18865-18879. [Link]
-
Wikipedia contributors. (2023, December 12). 1,2,3-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Luo, G., et al. (2013). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 11(35), 5829-5832. [Link]
-
Potikha, L. M., et al. (2010). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 44(5), 246-251. [Link]
-
Chtita, S., et al. (2021). 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. RHAZES: Green and Applied Chemistry, 10. [Link]
-
ResearchGate. (n.d.). The structure–activity relationship of investigated triazoles 1–10 in... [Link]
-
Luo, G., et al. (2013). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 11(35), 5829-5832. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003594. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Der Pharma Chemica, 8(1), 366-377. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. [Link]
-
Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Bakherad, M., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13(10), 2963-2970. [Link]
-
Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rafique, J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6670-6693. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Gunawardana, C. G., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. MedChemComm, 13(6), 1084-1096. [Link]
-
Al-Soud, Y. A., et al. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
-
ResearchGate. (n.d.). Synthesis and QSAR studies on 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole as antifungal agents. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Analysis, Antimicrobial Evaluation, Molecular Modelling, DFT, TD‐DFT and SAR Studies of Novel 4,5,6,7‐Tetrabromo‐1H‐benzo[d][1][15][16]triazole Derivatives. [Link]
-
Lee, J.-H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Archives of Pharmacal Research, 43(1), 1-15. [Link]
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Functionalization of 1,2,3-Triazoles via Nucleophilic Substitution at the 5-Bromo Position
For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern molecular design. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in bioactive compounds. The ability to selectively functionalize this core is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). This guide provides an in-depth exploration of protocols for nucleophilic substitution on the C5-bromo position of 1,4-disubstituted 1,2,3-triazoles, a key precursor for diversification.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the "why" empowers the scientist to troubleshoot, adapt, and innovate.
Strategic Overview: Selecting the Right Pathway
Functionalizing the electron-deficient 5-position of a brominated triazole can be approached through several distinct pathways. The choice of method is dictated by the nature of the desired substituent (C-C, C-N, C-O, or C-S bond) and the functional group tolerance of the starting materials.
Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate represents a highly versatile and strategic building block for the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the functionalization of this key intermediate via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, discuss key optimization parameters, and offer a troubleshooting guide to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in modern pharmaceutical science, appearing in a wide array of clinically approved drugs and investigational compounds.[1][2] Its prevalence stems from its role as a bioisostere for amide bonds, its chemical stability, and its ability to engage in favorable interactions with biological targets. The functionalization of pre-formed triazole rings is a critical strategy for rapidly generating libraries of diverse compounds for biological screening.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, a transformation celebrated with the 2010 Nobel Prize in Chemistry.[3][4] This reaction offers exceptional functional group tolerance, mild reaction conditions, and utilizes readily available and generally non-toxic boronic acid reagents, making it indispensable in pharmaceutical synthesis.[5][6][7]
This guide focuses on this compound, a substrate primed for selective functionalization at the C5 position. The electron-withdrawing nature of the adjacent ester and the triazole ring itself influences the reactivity of the C-Br bond, making it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-understood palladium-based catalytic cycle. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8] A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[9]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation : The organoboronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center. This step displaces the halide and results in a diorganopalladium(II) complex.
-
Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a ligand, 2-5 mol%)
-
Ligand (if using Pd(OAc)₂), e.g., XPhos (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or THF/H₂O (3:1))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Workflow:
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition : Prepare the solvent mixture (e.g., THF/H₂O, 3:1 v/v) and degas it by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki coupling are highly dependent on the judicious choice of catalyst, base, and solvent. For challenging substrates or to improve yields, systematic optimization is recommended.[10]
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective but can be thermally sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require an external ligand to form the active catalyst.[9] PdCl₂(dppf) is a robust catalyst often used for heteroaromatic couplings.[11][12] |
| Ligand | Phosphines : PPh₃, PCy₃, XPhos, SPhos, RuPhosNHCs : IPr, SIMes | The ligand stabilizes the Pd(0) center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) often accelerate the oxidative addition and reductive elimination steps, proving effective for coupling with less reactive halides.[13][14] |
| Base | Inorganic : K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KFOrganic : Et₃N | The base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive systems. The choice can be crucial to avoid side reactions like ester hydrolysis; milder bases like K₂CO₃ are a good starting point.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Acetonitrile | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitate the reaction.[16] The choice of organic solvent can influence reaction rates and solubility of reagents. Dioxane and THF are frequently used. |
| Temperature | Room Temperature to 120 °C | Most reactions require heating (80-100 °C) to drive the reaction to completion. Microwave irradiation can dramatically reduce reaction times.[7][17] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed system (O₂ present).3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use a fresh catalyst or a more active ligand (e.g., switch from PPh₃ to XPhos).2. Ensure rigorous degassing of solvent and purging of the reaction vessel.3. Screen different bases (e.g., K₃PO₄) and solvent systems.4. Increase the reaction temperature or switch to microwave heating. |
| Debromination of Starting Material | 1. Presence of protic impurities.2. Catalyst system promotes hydrodebromination. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Try a different palladium source or ligand system. |
| Boronic Acid Homocoupling | 1. Reaction conditions too harsh.2. Oxygen contamination. | 1. Lower the reaction temperature.2. Ensure the system is strictly under an inert atmosphere. Use freshly degassed solvents. |
| Ester Hydrolysis | 1. Base is too strong.2. Prolonged reaction at high temperature in the presence of water. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Na₂CO₃).2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the C5-functionalization of this compound. This transformation provides a direct and modular route to a vast array of substituted triazoles, which are of significant interest in pharmaceutical and materials science. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and build complex molecular libraries efficiently. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful synthetic tool.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
D'heer, J., & Chun, J. H. (2015). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science. Available at: [Link]
-
Jiang, H., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 8(5), 3643–3648. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]
-
Shaulis, B. S., et al. (2011). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 16(8), 6487-6497. Available at: [Link]
-
Wang, D., et al. (2010). Triazole-functionalized N-heterocyclic carbene complexes of palladium and platinum and efficient aqueous Suzuki-Miyaura coupling reaction. Chemistry – An Asian Journal, 5(7), 1677-1686. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Zhang, Z., et al. (2022). Arylazo-1,2,3-triazoles: “clicked” photoswitches for versatile functionalization and electronic decoupling. ChemRxiv. Available at: [Link]
-
Al-Zoubi, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(11), 903. Available at: [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. PubMed Central. Available at: [Link]
-
Champire, F., et al. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Available at: [Link]
-
Pericàs, M. A. (2014). Triazole-based monophosphines for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. Semantic Scholar. Available at: [Link]
-
Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12636-12648. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... Available at: [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. Available at: [Link]
Sources
- 1. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00367F [pubs.rsc.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triazole-functionalized N-heterocyclic carbene complexes of palladium and platinum and efficient aqueous Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Triazole-based monophosphines for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Diversification of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate for the Synthesis of Novel Heterocyclic Compounds
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its exceptional chemical stability and its role as a pharmacophore in a wide array of therapeutic agents.[1] These nitrogen-rich heterocycles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate serves as a highly versatile and strategic starting material, offering multiple reaction sites for chemical modification. This guide provides an in-depth exploration of advanced synthetic methodologies to leverage this building block for the creation of diverse libraries of novel heterocyclic compounds. We will detail field-proven protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functional group transformations, explaining the underlying chemical principles that govern these transformations.
The Strategic Importance of the Triazole Scaffold
The 1,2,3-triazole ring is more than just a passive linker; its unique electronic properties, including hydrogen bonding capability and a significant dipole moment, allow it to engage in crucial interactions with biological targets like enzymes and receptors.[1][5] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[5] Our focus here, this compound, is a post-cycloaddition intermediate primed for extensive diversification, making it an invaluable tool for researchers in drug discovery and materials science.
The structure presents three primary points for chemical modification:
-
C5-Bromo Group: An ideal handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
-
C4-Carboxylate Group: Can be readily converted into amides, hydrazides, or other functional groups.
-
N1-Proton: Allows for selective alkylation or arylation to further expand structural diversity.
// Connections from Start start -> C5_Coupling [label=" Suzuki, Sonogashira,\netc."]; start -> C5_SNAr [label=" R-OH, R-SH,\nR2NH"]; start -> C4_Amidation [label=" 1. LiOH\n2. HBTU, R2NH"]; start -> N1_Alkylation [label=" R-X, Base"];
// Dummy nodes for outputs out1 [label="5-Aryl/Alkenyl/Alkynyl\nTriazoles", shape=ellipse]; out2 [label="5-Alkoxy/Thio/Amino\nTriazoles", shape=ellipse]; out3 [label="Triazole-4-carboxamides", shape=ellipse]; out4 [label="1,5-Disubstituted\nTriazoles", shape=ellipse];
C5_Coupling -> out1; C5_SNAr -> out2; C4_Amidation -> out3; N1_Alkylation -> out4; }
Caption: Reaction pathways for diversifying the core scaffold.
Palladium-Catalyzed Cross-Coupling at the C5 Position
Transition metal-catalyzed reactions are arguably the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds on aromatic systems. The C5-bromo substituent on the triazole ring is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Triazoles
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for introducing aryl or heteroaryl moieties.[6] Its tolerance for a wide range of functional groups makes it ideal for complex molecule synthesis.
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a superior choice. The dppf ligand is both electron-rich and has a large "bite angle," which promotes the reductive elimination step (the final product-forming step) and stabilizes the palladium center, preventing catalyst decomposition.[7]
-
Base: A mild base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[6] A stronger base could risk hydrolyzing the methyl ester at the C4 position.
-
Solvent: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane and water is optimal. The organic solvent solubilizes the triazole substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation and deactivation of the Pd(0) species, which is the active catalytic form.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add DME (0.2 M concentration relative to the starting triazole) and deionized water (typically a 4:1 or 5:1 ratio of DME:water). Degas the solvent mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1H-1,2,3-triazole-4-carboxylate derivative.
Sonogashira Coupling: Synthesis of 5-Alkynyl Triazoles
The Sonogashira coupling provides a direct route to install an alkyne functional group by reacting the aryl halide with a terminal alkyne.[8][9] This reaction is distinguished by its use of a dual-catalyst system.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium catalyst undergoes oxidative addition with the bromo-triazole. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) complex than the alkyne itself.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves both to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[8]
Protocol 2.2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq). Evacuate and backfill with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) or DMF (0.2 M). Then add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and triethylamine (2.5 eq).[9]
-
Reaction: Stir the mixture at room temperature for 3-6 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: A generalized experimental workflow for cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
While less common for many aromatic systems, the electron-deficient nature of the 1,2,3-triazole ring can facilitate Nucleophilic Aromatic Substitution (SNAr) at the C5 position, especially with soft nucleophiles.[10][11] This provides a complementary, metal-free approach to functionalization.
Causality Behind Experimental Choices:
-
Nucleophile: Soft nucleophiles like thiols (thiophenols) and secondary amines are most effective. The reaction proceeds via a Meisenheimer-like intermediate, and its stability is key to the reaction's success.
-
Solvent and Base: A polar aprotic solvent like DMF or DMSO is ideal as it can stabilize the charged intermediate. A non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the nucleophile without competing in the substitution.
Protocol 3.1: SNAr with a Thiophenol Nucleophile
-
Reagent Preparation: In a round-bottom flask, dissolve the thiophenol (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir for 6-18 hours. Monitor by TLC.
-
Work-up: Cool the reaction and pour it into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Table 1: Comparison of Synthetic Strategies for C5-Functionalization
| Reaction Type | Reagents | Typical Conditions | Bonds Formed | Advantages | Considerations |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 80-90 °C, DME/H₂O | C-C (sp²-sp²) | Excellent functional group tolerance; wide substrate scope. | Requires inert atmosphere; potential for boronic acid homo-coupling. |
| Sonogashira | Terminal alkyne, Pd/Cu catalysts, Amine base | 25-50 °C, THF/DMF | C-C (sp²-sp) | Mild conditions; introduces versatile alkyne handle. | Requires inert atmosphere; sensitive to oxygen (Glaser coupling). |
| SNAr | Thiol/Amine, Base | 60-80 °C, DMF | C-S, C-N | Metal-free; simple procedure. | Limited to strong/soft nucleophiles; harsher conditions. |
Modification of the C4-Carboxylate Group
The methyl ester at the C4 position provides a gateway to another dimension of structural diversity, most commonly through the formation of amides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
Protocol 4.1: Two-Step Synthesis of Triazole-4-carboxamides
Step A: Saponification (Ester Hydrolysis)
-
Dissolve the starting triazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HBTU (1.1 eq) or HATU (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.2 eq).
-
Stir at room temperature for 4-16 hours.
-
Perform a standard aqueous work-up and purify by column chromatography to obtain the final amide product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By strategically employing a suite of modern synthetic reactions—including palladium-catalyzed cross-couplings and nucleophilic substitutions—researchers can rapidly generate libraries of structurally diverse molecules. The protocols and rationale outlined in this guide provide a solid foundation for leveraging this scaffold in drug discovery programs and materials science applications, enabling the efficient development of next-generation functional molecules.
References
-
Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: synthesis of 1,2,4 triazole compounds. Source: ISRES (International Scientific Research and Experimental Development) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Source: PubMed URL: [Link]
-
Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Source: RSC Publishing URL: [Link]
-
Title: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Crystallization of N-Rich Triazole Compounds. Source: MDPI URL: [Link]
-
Title: Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Source: MDPI URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]
-
Title: Sonogashira coupling. Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling. Source: NROChemistry URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: MDPI URL: [Link]
-
Title: Suzuki Coupling. Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2,3-Triazole Derivatives as Anticancer Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Rise of the 1,2,3-Triazole Scaffold in Oncology
In the relentless pursuit of more effective and safer cancer therapeutics, medicinal chemistry has increasingly turned its focus to heterocyclic scaffolds that can serve as versatile building blocks for novel drugs.[1] Among these, the 1,2,3-triazole ring system has emerged as a "privileged" structure.[2] Its unique chemical properties—including high chemical stability, hydrogen bonding capability, and its role as a bioisostere for amide bonds—make it an ideal linker and pharmacophore in drug design.[3] This guide provides an in-depth exploration of the synthesis, mechanism of action, and practical application of 1,2,3-triazole derivatives as potent anticancer agents, designed for professionals in the field of drug discovery.[4][5]
The development of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these compounds, allowing for the rapid and efficient creation of diverse molecular libraries.[6] This has enabled researchers to systematically explore the structure-activity relationships (SAR) and identify derivatives with significant cytotoxic activity against a wide array of human cancer cell lines, including those resistant to current therapies.[7][8]
Part 1: Synthesis Strategy - The Power of "Click" Chemistry
The cornerstone of 1,2,3-triazole synthesis in a drug discovery context is the CuAAC reaction. This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted isomer), and tolerant of a vast range of functional groups, making it ideal for creating complex hybrid molecules.[3][6]
Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction involves the cycloaddition of a terminal alkyne and an organic azide, catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[3]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Part 2: Mechanisms of Anticancer Action
1,2,3-triazole derivatives exert their anticancer effects through a multitude of mechanisms, often by being linked to other pharmacophores to create hybrid molecules that target specific cellular pathways.[2]
-
Enzyme Inhibition: Many triazole derivatives are designed to fit into the active sites of enzymes crucial for cancer cell proliferation. A notable target is Thymidylate Synthase (TS) , an enzyme essential for DNA synthesis.[9] By inhibiting TS, these compounds halt DNA replication, leading to cell cycle arrest. Other targeted enzymes include metalloproteinases (MMPs) and kinases like EGFR.[3][10]
-
Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death, or apoptosis, in malignant cells. Triazole derivatives have been shown to trigger apoptosis by increasing the potential of the mitochondrial membrane and activating caspase-dependent pathways.[3]
-
Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, often causing arrest at the G0/G1 or G2/M phases, thereby preventing cell division and proliferation.[3][7]
-
DNA Intercalation: The planar structure of the triazole ring, when incorporated into larger aromatic systems, can facilitate intercalation between DNA base pairs, causing DNA damage and triggering cell death pathways.[11]
Visualizing a Key Mechanism: The Apoptotic Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by a 1,2,3-triazole derivative.
Caption: Simplified intrinsic apoptosis pathway induced by a triazole derivative.
Part 3: Application Notes & Experimental Protocols
Successful research in this area requires a systematic workflow from chemical synthesis to biological evaluation.
Overall Experimental Workflow
Caption: A typical workflow for the development of triazole anticancer agents.
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative
Objective: To synthesize a model 1,2,3-triazole via CuAAC for subsequent biological testing.
Rationale: This protocol uses the most common and reliable method for this synthesis. Using CuSO₄ with sodium ascorbate creates the active Cu(I) catalyst in the reaction mixture, ensuring high yield and regioselectivity. The solvent system is chosen to dissolve both polar and non-polar reactants.
Materials:
-
Substituted Aryl Azide (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
Solvent: Dimethylformamide (DMF) and Water (e.g., 3:1 ratio, 4 mL)
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl azide (1.0 mmol) and terminal alkyne (1.1 mmol) in the DMF/H₂O solvent mixture.
-
Add sodium ascorbate (0.1 mmol) to the solution and stir for 5 minutes.
-
Add CuSO₄·5H₂O (0.05 mmol). The solution may change color (e.g., to a yellow-green).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 4-8 hours.[3]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,2,3-triazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of the triazole derivative that inhibits cell growth by 50% (IC₅₀).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Synthesized 1,2,3-triazole derivative, dissolved in DMSO to make a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multi-channel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivative stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals will become visible under a microscope in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from cytotoxicity assays is crucial for understanding how chemical structure affects anticancer activity. By comparing the IC₅₀ values of different derivatives, key SAR insights can be derived.
Representative Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature / Target | Reference |
| Thiazole-Amide Hybrid | Compound 25 | Breast (MDA-MB-468) | ~2.0 (LogGI₅₀=-5.7) | Thiazole moiety linked via an amide bond | [12] |
| Thiazole-Amide Hybrid | Compound 25 | Melanoma (SK-MEL-5) | ~2.8 (LogGI₅₀=-5.55) | Thiazole moiety linked via an amide bond | [12] |
| Pyrazolo-Triazole Hybrid | Compound 7 | Liver (HepG-2) | 12.22 | Electron-releasing group (-OCH₃) on phenyl ring | [6] |
| Pyrazolo-Triazole Hybrid | Compound 7 | Colon (HCT-116) | 14.16 | Electron-releasing group (-OCH₃) on phenyl ring | [6] |
| Thymol-Oxadiazole Hybrid | Compound 9 | Breast (MCF-7) | 1.1 | o-hydroxy phenyl group, Thymidylate Synthase inhibitor | [9] |
| Thymol-Oxadiazole Hybrid | Compound 9 | Liver (HepG2) | 1.4 | o-hydroxy phenyl group, Thymidylate Synthase inhibitor | [9] |
| Cabotegravir Hybrid | Compound 5i | Lung (H460) | 6.06 | Hybrid with cabotegravir analogue | [13] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several important trends:
-
Hybridization is Key: The most potent compounds are often hybrids where the 1,2,3-triazole acts as a linker for other known pharmacophores like thiazole, pyrazole, or natural products.[2][6]
-
Electronic Effects Matter: In the pyrazolo-triazole series, compounds with electron-releasing groups (like methoxy, -OCH₃) on the phenyl ring attached to the triazole showed higher cytotoxicity than those with electron-withdrawing groups (like chloro, -Cl).[6] This suggests that the electronic properties of the substituents significantly modulate the compound's interaction with its biological target.
-
Target-Specific Moieties: The thymol-oxadiazole hybrid (Compound 9) was highly effective, likely because it was designed to specifically inhibit thymidylate synthase, a validated anticancer target.[9] This highlights the power of rational drug design.
Conclusion and Future Perspectives
1,2,3-triazole derivatives represent a highly promising and adaptable class of compounds in the development of novel anticancer agents. Their straightforward and efficient synthesis via "click" chemistry allows for extensive structural diversification. The ability to function as both a stable linker and a pharmacophore has led to the discovery of potent molecules active against numerous cancer types, including drug-resistant strains.
Future research should focus on creating multi-target agents by hybridizing triazoles with moieties that can inhibit parallel survival pathways in cancer cells. Furthermore, improving the pharmacokinetic properties, such as water solubility and metabolic stability, will be crucial for translating the potent in vitro activity of these compounds into effective clinical candidates.[14] The continued application of the principles and protocols outlined in this guide will undoubtedly accelerate the journey of 1,2,3-triazole derivatives from the laboratory bench to the patient's bedside.
References
-
Gudipati, R., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–678. [Link]
-
Kaur, R., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2593-2612. [Link]
-
Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]
-
Li, W-T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 750514. [Link]
-
El-Gazzar, M. G., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 195-207. [Link]
-
Alam, M. M. (2021). 1,2,3‐Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie. [Link]
-
ResearchGate. (n.d.). Mechanisms of action of 1,2,3‐triazole hybrids. [Link]
-
Ahmadova, G., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. [Link]
-
Wang, T., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111700. [Link]
-
Tawfiq, K. M., et al. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences, 32(3), 103–107. [Link]
-
Gomaa, A. M., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 664. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]
-
Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]
-
Harmankaya, R., & Harmankaya, H. (2022). Anticancer Properties of 1,2,4-Triazoles. In Chemistry of 1,2,4-Triazoles in Current Science. [Link]
-
Yang, Y., et al. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry, 11, 1253457. [Link]
-
Shruthi, S., et al. (2018). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Cancer Science & Therapy, 10(11). [Link]
-
Tawfiq, K. M., et al. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences, 32(03), 103–107. [Link]
-
Alam, M. S., et al. (2020). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 25(23), 5696. [Link]
-
ResearchGate. (n.d.). The 1,2,3-triazole derivatives used in clinics for cancer treatment. [Link]
Sources
- 1. 1,2,3‐Triazole hybrids as anticancer agents: A review | CoLab [colab.ws]
- 2. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]
- 14. gsconlinepress.com [gsconlinepress.com]
One-pot synthesis of 1,2,3-triazole derivatives
Yields and conditions are representative and based on sequential microwave-assisted protocols. [15][16][17]
Applications in Drug Discovery and Development
The one-pot synthesis of triazoles is a powerful engine for drug discovery, enabling the rapid assembly of diverse compound libraries for biological screening. [4][5][14]
-
Lead Discovery: By combining various halides and alkynes in a combinatorial fashion, vast libraries of novel triazole derivatives can be generated quickly, accelerating the identification of new hit compounds. [5]* Structure-Activity Relationship (SAR) Studies: The modular nature of these one-pot reactions is ideal for lead optimization. It allows for systematic modification of different parts of a molecule to probe SAR and improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Bioconjugation: The principles of click chemistry are widely used to link drug molecules to targeting moieties, polymers for drug delivery, or fluorescent probes for diagnostics. [14][17] The 1,2,3-triazole core is found in numerous clinically evaluated and approved drugs, acting as a key pharmacophore in anticancer, antiepileptic, antibacterial, and antiviral agents. [2][3][18]
Conclusion
One-pot CuAAC and RuAAC reactions represent highly advanced, safe, and efficient strategies for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. By providing regioselective control and obviating the need to isolate potentially unstable azide intermediates, these protocols offer significant advantages for researchers in drug discovery and development. The ability to rapidly generate molecular diversity from simple, stable starting materials makes these methods indispensable tools in the quest for novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]
-
National Center for Biotechnology Information. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. Available from: [Link]
-
Johansson, J. R., Lincoln, P., & Kann, N. (2011). Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. The Journal of Organic Chemistry, 76(7), 2344–2349. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Available from: [Link]
-
KAUST Repository. (2011). Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. Retrieved from [Link]
-
Fokin, V. V., & Sharpless, K. B. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(15), 5148-5162. Available from: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
D. D. P. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 15165-15261. Available from: [Link]
-
Oriental Journal of Chemistry. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]
-
Chatelain, C., & Murphy, J. A. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 950. Available from: [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available from: [Link]
-
Kumar, S., & Singh, B. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-30. Available from: [Link]
-
MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
Organic Letters. (2005). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. | Semantic Scholar [semanticscholar.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and rationally improve your reaction yield and purity.
The conversion of Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate to its 5-bromo analog via a Sandmeyer-type reaction is a robust but nuanced process. Success hinges on careful control of the two main stages: the diazotization of the starting amine and the subsequent copper-catalyzed displacement of the diazonium group. This guide is structured to address the most common challenges encountered in each stage.
Overall Synthetic Pathway
The transformation follows a two-step, one-pot sequence. The initial step is the conversion of the aromatic amine to a diazonium salt, which is then immediately used in the bromination step.
Caption: General workflow for the synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation and actionable advice.
Part 1: The Diazotization Stage
This initial step is arguably the most critical for achieving a high final yield. The triazole diazonium salt is highly reactive and thermally unstable, making precise control paramount.[1]
Question 1: My reaction mixture turns dark brown or black immediately upon adding sodium nitrite (NaNO₂), and my final yield is very low. What is happening?
Answer: This is a classic sign of diazonium salt decomposition and/or unwanted side reactions. The two most likely culprits are improper temperature control and localized high concentrations of nitrous acid.
-
Causality (Temperature): Diazonium salts derived from heterocyclic amines are often less stable than their benzene-based counterparts. The diazotization reaction is highly exothermic. If the temperature rises above the crucial 0-5 °C range, the diazonium salt will rapidly decompose, leading to the formation of nitrogen gas and a complex mixture of phenolic byproducts and polymeric tars.[1]
-
Causality (Reagent Addition): Adding the sodium nitrite solution too quickly creates localized "hot spots" of high nitrous acid concentration. This can lead to side reactions, such as the diazonium salt coupling with the unreacted starting amine to form highly colored azo compounds, which are significant impurities.
Troubleshooting Protocol:
-
Aggressive Cooling: Ensure your reaction vessel is submerged in a well-maintained ice/salt bath or is connected to a cryocooler to keep the internal temperature consistently between 0 °C and 5 °C.
-
Slow, Sub-surface Addition: Prepare a solution of NaNO₂ and add it dropwise using a syringe pump or dropping funnel with the tip below the surface of the reaction mixture. This ensures rapid dilution and prevents localized concentration spikes.
-
Vigorous Stirring: Maintain efficient mechanical stirring throughout the addition to ensure thermal and chemical homogeneity.
Question 2: How do I know if the diazotization is complete before proceeding to the Sandmeyer step?
Answer: Incomplete diazotization is a common reason for low yields, as the unreacted starting amine will not proceed to the final product. You can monitor the reaction progress using a simple starch-iodide test.
-
Mechanism: The test detects the presence of excess nitrous acid (HNO₂), which is required to drive the diazotization to completion. Nitrous acid will oxidize iodide (I⁻) to iodine (I₂), which then forms a dark blue/black complex with starch.
Monitoring Protocol:
-
Periodically take a drop of the reaction mixture with a glass rod.
-
Touch the drop to a piece of starch-iodide indicator paper.
-
A positive test (instantaneous formation of a dark blue spot) indicates the presence of excess nitrous acid, signaling that all the amine has been consumed.
-
Maintain this positive test for 15-20 minutes to ensure the reaction is truly complete before proceeding.
Part 2: The Sandmeyer Bromination Stage
Once the diazonium salt is successfully formed, its efficient conversion to the bromo-triazole is the next hurdle.
Question 3: My yield is poor, and I've isolated a significant amount of Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate as a byproduct. How can I prevent this?
Answer: The formation of the 5-hydroxy (phenolic) compound is a competitive side reaction where water acts as a nucleophile, attacking the diazonium salt.[1] This is particularly problematic if the copper-catalyzed bromination is slow or inefficient.
-
Causality (Catalyst): The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from a copper(I) species.[2][3] If the Cu(I)Br catalyst is inactive (e.g., oxidized to Cu(II)) or used in insufficient quantity, the rate of bromination will be slow, allowing the competing hydrolysis reaction to dominate.
-
Causality (Temperature): While the initial diazotization requires low temperatures, the Sandmeyer step often requires gentle warming to facilitate the reaction. However, excessive heat will accelerate both the desired reaction and the undesired hydrolysis.
Troubleshooting Protocol:
-
Catalyst Quality: Use fresh, high-purity copper(I) bromide. If the catalyst is old or has a greenish tint (indicating oxidation to Cu(II)), its activity will be compromised.
-
Catalyst Solution: Prepare the CuBr solution in concentrated HBr just before use. This ensures the copper remains in its active Cu(I) state and provides a high concentration of bromide ions.
-
Temperature Optimization: After adding the diazonium salt solution to the CuBr solution, allow the reaction to warm slowly to room temperature, then gently heat to 40-50 °C to drive the reaction to completion. Monitor for the cessation of nitrogen gas evolution.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the Copper(I) Bromide? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The Cu(I) catalyst initiates the process by transferring a single electron to the diazonium salt. This causes the release of highly stable nitrogen gas (N₂) and generates an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide product.[3]
Q: Can I use a different copper source or another catalyst? A: While Cu(I)Br is the most common and effective catalyst for this transformation, other copper(I) salts like CuCl can be used for chlorination.[2] Some modern variations of the Sandmeyer reaction have explored other transition metals, but for this specific transformation, Cu(I)Br remains the standard.[2][4] Using other reagents like potassium iodide for iodination often does not require a metal catalyst.[4]
Q: How should I purify the final product? A: After the reaction is complete, the crude product is typically extracted from the aqueous mixture using an organic solvent like ethyl acetate. The most common purification method is recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product as a crystalline solid. If significant impurities remain, column chromatography on silica gel may be necessary.
Optimized Experimental Protocols
The following protocols are based on established procedures and incorporate the troubleshooting insights discussed above.
Protocol 1: Diazotization and Sandmeyer Bromination
Materials:
-
Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂), solid
-
Copper(I) bromide (CuBr), solid
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Preparation (Diazotization):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate (1.0 eq).
-
Add 48% HBr (approx. 5-6 eq) and enough water to ensure the mixture is stirrable.
-
Cool the flask in an ice/salt bath to an internal temperature of 0 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Transfer the NaNO₂ solution to the dropping funnel.
-
-
Diazotization Reaction:
-
Begin adding the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for 20 minutes.
-
-
Preparation (Sandmeyer Catalyst):
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (approx. 2-3 eq). Stir until a homogenous solution is formed.
-
Cool this solution to 0 °C in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from Step 2 into the stirred CuBr solution from Step 3. A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from foaming excessively.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Gently heat the reaction mixture to 50 °C for 1 hour to ensure the reaction goes to completion. The endpoint is the cessation of gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system to obtain pure this compound.
-
Data Summary
The yield of Sandmeyer reactions can be highly variable depending on the precise conditions. Below is a table summarizing expected outcomes based on key parameter control.
| Parameter | Poor Control Condition | Optimized Condition | Expected Yield Outcome |
| Diazotization Temp. | > 10 °C | 0 - 5 °C | Significant increase in yield; reduction of tar/phenol byproducts. |
| NaNO₂ Addition | Rapid, surface addition | Slow, sub-surface addition | Minimizes azo-coupling byproducts; improves purity. |
| CuBr Catalyst | Old, potentially oxidized | Fresh, high-purity | Favors bromination over hydrolysis; increases yield of desired product. |
| Reaction Warming | Rapid heating | Slow warming to RT, then gentle heating (50 °C) | Controlled decomposition of diazonium salt, preventing side reactions. |
References
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Peptide Synthesis with 5-Amino-1-methyl-1H-[2][5][6]triazole-3-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-Amino-1H-[2][5][6]triazole-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
AJCA. (n.d.). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Retrieved from [Link]
Sources
Technical Support Center: Bromination of 1H-1,2,3-Triazole-4-carboxylates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bromination of 1H-1,2,3-triazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic substitution. The synthesis of 5-bromo-1H-1,2,3-triazole-4-carboxylates is a critical step in the development of various functional molecules and pharmaceutical intermediates. However, the inherent electronic nature of the triazole ring, coupled with the influence of the carboxylate group, presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and mitigate common side reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable solutions.
Question 1: My reaction is sluggish, resulting in a low yield of the desired 5-bromo product and recovery of starting material. What's going wrong?
Answer:
-
Primary Cause: Low Nucleophilicity of the Triazole Ring. The 1,2,3-triazole ring is classified as an electron-deficient heterocycle, making it inherently less reactive towards electrophilic substitution compared to rings like pyrrole or furan. The presence of an electron-withdrawing carboxylate group at the C4 position further deactivates the ring, specifically at the target C5 position. This electronic deficit can render common brominating agents like N-Bromosuccinimide (NBS) insufficiently reactive under standard conditions.
-
Recommended Solutions:
-
Increase Reagent Electrophilicity: If using NBS, the addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) or a Lewis acid can enhance the electrophilicity of the bromine source.[1][2] The mechanism involves protonation or coordination to the NBS, generating a more potent "Br+" source.[1]
-
Switch to a Stronger Brominating Agent: For highly deactivated substrates, elemental bromine (Br₂) may be necessary. To avoid side reactions associated with Br₂, a more controlled delivery of the electrophile can be achieved by using systems like Br₂ with silver sulfate in concentrated sulfuric acid, which generates a highly reactive brominating species.[3]
-
Optimize Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can lead to decarboxylation (see Question 2). A delicate balance is often required.[4]
-
Question 2: I'm observing a significant byproduct that lacks the carboxylate group. Why is decarboxylation occurring and how can I prevent it?
Answer:
-
Primary Cause: Instability of the Carboxylate Group under Reaction Conditions. Decarboxylation is a common side reaction for aromatic and heteroaromatic carboxylic acids, especially when the reaction is conducted at elevated temperatures or under harsh acidic or basic conditions.[5][6] The formation of an intermediate where the triazole ring must bear a positive charge during electrophilic attack can destabilize the C4-carboxylate bond, leading to the loss of CO₂. In some cases, this can lead to a "decarboxylative bromination" pathway where the bromine atom directly replaces the carboxyl group.[5]
-
Recommended Solutions:
-
Employ Milder Conditions: Avoid high reaction temperatures. Whenever possible, conduct the reaction at or below room temperature, even if it requires longer reaction times.
-
Control pH: If using acid catalysis, use only a catalytic amount. Strong, stoichiometric acids should be avoided. If the reaction medium becomes too acidic, it can promote decarboxylation. Using a buffered system or a non-acidic solvent can be beneficial.
-
Choose the Right Reagent: NBS is generally considered milder than Br₂ and may be less prone to inducing decarboxylation.[7] Using NBS in a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform at room temperature is a good starting point to minimize this side reaction.
-
Question 3: Bromination is occurring on an N-aryl substituent instead of the triazole ring. How can I improve regioselectivity?
Answer:
-
Primary Cause: Competing Electrophilic Sites. If the N1-substituent is an electron-rich aromatic ring (e.g., anisole, phenol), it can be significantly more activated towards electrophilic bromination than the electron-deficient triazole ring.[2][8] The brominating agent will preferentially attack the site of highest electron density.
-
Recommended Solutions:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS). This ensures there is not enough reagent to react with both the desired and undesired positions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Solvent Choice: The choice of solvent can influence selectivity. Polar protic solvents like methanol or ethanol can sometimes participate in the reaction, for instance, leading to methoxy-bromination of other susceptible groups like double bonds if present.[1][8] A less interactive solvent like DCM or CCl₄ may provide better selectivity for the desired transformation.
-
Protecting Groups: If the N-aryl group is highly activated and selectivity cannot be controlled, a temporary protecting group strategy on the aryl ring may be required, though this adds steps to the overall synthesis.
-
Reagent Choice: Some brominating reagents have different steric and electronic profiles that may favor one site over another. Experimenting with alternatives to NBS, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), could yield different selectivity.
-
Frequently Asked Questions (FAQs)
Q: Which brominating agent is better for this reaction: NBS or elemental bromine (Br₂)? A: For the bromination of 1H-1,2,3-triazole-4-carboxylates, N-Bromosuccinimide (NBS) is generally the preferred starting reagent.[7][9] It is a crystalline solid that is easier and safer to handle than liquid bromine. Mechanistically, it provides a low concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions.[7] Elemental bromine is more aggressive and can lead to lower selectivity and a higher incidence of side reactions like decarboxylation. However, for exceptionally deactivated triazole rings where NBS fails to react, Br₂ may be necessary, often in combination with an activator.[3]
Q: How does the substituent at the N1 position of the triazole ring influence the reaction? A: The N1-substituent has a profound electronic and steric influence.
-
Electron-donating groups (e.g., alkyl groups) will slightly activate the triazole ring, making bromination at C5 easier.
-
Electron-withdrawing groups (e.g., aryl groups with nitro or cyano substituents) will further deactivate the ring, making the reaction more challenging and requiring more forcing conditions.
-
Bulky groups can sterically hinder the approach of the brominating agent to the C5 position, potentially slowing the reaction rate.
Q: What is the general mechanism for the bromination of the 1H-1,2,3-triazole ring? A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Activation of Bromine: The brominating agent (e.g., NBS, often activated by an acid) generates a potent electrophile, Br⁺.
-
Nucleophilic Attack: A lone pair of electrons from the triazole ring attacks the Br⁺ electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack occurs at the C5 position, which is generally the most electron-rich carbon in a 1,4-disubstituted 1,2,3-triazole.
-
Deprotonation: A base (which could be the solvent or the succinimide anion from NBS) removes the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the 5-bromo product.
Data & Protocols
Table 1: Comparison of Bromination Conditions & Outcomes
| Reagent(s) | Solvent | Temperature | Typical Outcome | Key Side Reactions | Reference(s) |
| NBS | CCl₄ | Reflux | Good for substrates with activating groups | Radical side reactions if not controlled | [9],[7] |
| NBS, PTSA (cat.) | Methanol | RT - 50°C | Effective for moderately deactivated rings | Methoxy-bromination of other functional groups | [1],[2] |
| Br₂ | Acetic Acid | RT - 60°C | Effective but can be unselective | Over-bromination, decarboxylation | [3] |
| Br₂/Ag₂SO₄ | Conc. H₂SO₄ | RT | For highly deactivated aromatic/heterocyclic systems | Harsh conditions, potential for sulfonation/degradation | [3] |
General Experimental Protocol: Bromination of Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate with NBS
Disclaimer: This is a general guideline. Reaction conditions, particularly temperature and time, should be optimized for each specific substrate.
-
Reagent Preparation:
-
Dissolve the starting material, Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate (1.0 eq), in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can undergo radical reactions when exposed to light.[7]
-
-
Reaction Setup:
-
Place the flask in a cooling bath (e.g., an ice-water bath at 0°C) to control the initial temperature.
-
To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. Ensure the NBS is pure; it can be recrystallized from water if it appears yellow.[9]
-
-
Reaction Execution:
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the cooling bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.
-
If no reaction is observed at room temperature after several hours, gently warm the mixture to 40°C. Avoid excessive heating to prevent decarboxylation.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine/NBS. Stir for 15 minutes until the color dissipates.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (aq), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-bromo-1H-1,2,3-triazole-4-carboxylate.
-
Visual Guides
Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common issues during the bromination reaction.
Caption: A troubleshooting flowchart for bromination reactions.
Reaction vs. Side Reaction Pathway
This diagram illustrates the desired bromination pathway versus the competing decarboxylation side reaction.
Caption: Desired vs. undesired reaction pathways.
References
-
Abdel-Wahab, B. F. et al. (2024). Impact of substituents on bromination sites of (E)-1-[5-methyl-1-aryl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones using N-bromosuccinimide: Synthesis and crystal structure elucidation. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available at: [Link]
-
Wang, X.-j. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
El-Gohary, N. S. & Shaaban, M. R. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Shaabani, S. et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Lopes, J. et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]
-
Wang, X.-j. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
Bakulev, V. et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. Available at: [Link]
-
Katritzky, A. R. (2008). 1,2,3-Triazoles. PubMed Central. Available at: [Link]
-
Finlayson, A. J. & Hameka, H. F. (1962). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Science Publishing. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Cole, K. et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Begtrup, M. et al. (1991). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Pearson, R. E. & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Available at: [Link]
-
Glorius, F. et al. (2017). Screen of different bromination reagents. ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower your experimental decisions.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with a combination of polar features (the triazole ring, the ester group) and a nonpolar element (the bromo substituent). This unique structure can lead to challenging solubility behavior in common organic solvents. This guide will provide a structured approach to systematically troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
The solubility of this molecule is governed by a balance of its different chemical moieties. The 1,2,3-triazole ring is aromatic and possesses three nitrogen atoms, making it capable of hydrogen bonding, which contributes to its polarity. The methyl ester group also adds polarity and potential for hydrogen bonding. Conversely, the bromo substituent adds to the molecular weight and is relatively nonpolar, which can decrease solubility in some polar solvents.
Q2: What is the expected general solubility profile of this compound?
Given its structure, this compound is anticipated to have moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The presence of the triazole ring suggests some solubility in protic solvents like alcohols, though the overall polarity of the molecule will be a determining factor.
Q3: Is this compound acidic or basic?
The parent compound, 1,2,3-triazole-4-carboxylic acid, has two reported pKa values: pK1: 3.22 and pK2: 8.73[1]. The first pKa corresponds to the carboxylic acid proton, making it a weak acid. The second pKa is likely associated with the triazole ring protons. Since our compound is a methyl ester, the acidic carboxylic proton is replaced, but the triazole ring protons remain, suggesting the compound can still exhibit weak acidic properties. This is a critical consideration for solubility manipulation, particularly for salt formation.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If you are facing difficulties in dissolving this compound, follow this troubleshooting workflow.
Caption: Decision workflow for addressing solubility issues.
Issue 1: The compound is not dissolving in my chosen solvent.
Cause: The polarity of the solvent may not be optimal for solvating the molecule.
Solution: Perform a Systematic Solvent Screening.
The first step is to empirically determine the solubility in a range of common laboratory solvents with varying polarities.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Dispense 1-2 mg of this compound into separate small, clean, and dry vials.
-
Solvent Addition: To each vial, add 0.5 mL of a single solvent from the screening list below.
-
Observation: Agitate the vials at room temperature for 2-3 minutes.
-
Categorization: Visually classify the solubility as:
-
Freely Soluble: The compound dissolves completely.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Polarity Index | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble |
| Acetone | 5.1 | Sparingly Soluble |
| Ethyl Acetate | 4.4 | Sparingly to Insoluble |
| Dichloromethane (DCM) | 3.1 | Insoluble |
| Toluene | 2.4 | Insoluble |
| Hexane | 0.1 | Insoluble |
| Methanol | 5.1 | Sparingly Soluble |
| Ethanol | 4.3 | Sparingly to Insoluble |
Note: This table presents a hypothetical profile based on chemical intuition. Actual experimental results are necessary.
Issue 2: Solubility in the desired single solvent is still too low.
Cause: The energy required to break the crystal lattice of the solid is not sufficiently compensated by the solvation energy at room temperature.
Solution: Temperature Adjustment.
The solubility of most solids increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[3]
Experimental Protocol: Temperature Effect on Solubility
-
Preparation: Create a saturated solution of the compound in the desired solvent at room temperature. Ensure some undissolved solid remains.
-
Heating: Gently warm the solution in increments of 10°C, with continuous stirring.
-
Observation: Note the temperature at which the compound completely dissolves.
-
Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Do not exceed a safe temperature. Some compounds may also exhibit decreased solubility at higher temperatures, although this is less common for organic solids.[2]
Issue 3: Heating is not a viable option for my experiment, or the solubility is still insufficient.
Cause: A single solvent may not provide the ideal balance of polarity and hydrogen bonding capabilities to effectively solvate the compound.
Solution: Utilize a Co-Solvent System.
A mixture of solvents can often provide a more favorable environment for dissolution than a single solvent.[4] Co-solvents can enhance solubility by reducing the dielectric constant of the solvent mixture and disrupting the solvent's hydrogen bonding network, which can better accommodate the solute.[5]
References
- 1. 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID | 16681-70-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
Preventing debromination of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate during reactions
Welcome to the technical support center for Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The inherent reactivity of the C-Br bond on the electron-deficient triazole ring makes it an excellent handle for diversification, but also susceptible to undesired debromination. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the integrity of your molecule and achieve optimal reaction outcomes.
Troubleshooting Guide: Preventing Unwanted Debromination
This section addresses specific experimental challenges where debromination is a common side reaction. We will explore the underlying causes and provide actionable protocols to mitigate this issue.
Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing a significant amount of the debrominated (hydrodehalogenated) triazole byproduct. How can I prevent this?
Answer:
Debromination in palladium-catalyzed cross-coupling reactions is a frequent side reaction, particularly with electron-deficient N-heterocyclic halides.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the interaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[1] This Pd-H species can then participate in a competitive reductive elimination pathway, replacing the bromine with a hydrogen atom.[2]
Here is a systematic approach to troubleshoot and suppress this side reaction:
Root Cause Analysis & Mitigation Strategies
The key is to favor the rate of the desired cross-coupling pathway over the undesired reductive debromination.
Diagram: Troubleshooting Workflow for Debromination in Suzuki Coupling
Sources
Troubleshooting low conversion rates in triazole functionalization
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for triazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. As Senior Application Scientists, we understand that while CuAAC is renowned for its robustness, achieving high efficiency requires careful attention to experimental details.[][2] This resource provides in-depth, cause-and-effect explanations and actionable protocols to get your reactions back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My CuAAC reaction shows low or no product formation. Where do I start?
Low conversion is the most common issue and typically points to a problem with the catalytic system. The heart of the CuAAC reaction is the catalytically active copper(I) ion.[][3] Its availability and stability are paramount for success.
Q1: How can I be sure my copper catalyst is active? The reaction is sluggish or stalls completely.
-
The Problem of Oxidation: The primary culprit for catalyst deactivation is the oxidation of the active Cu(I) to the inactive Cu(II) state by dissolved oxygen.[4][5] Cu(I) is notoriously unstable in many solvents, especially aqueous solutions exposed to air.[3][6]
-
The Causality: The catalytic cycle of CuAAC relies exclusively on Cu(I) to form the copper-acetylide intermediate, which then reacts with the azide.[] If Cu(II) dominates, this cycle is broken, and the reaction halts.
-
Solutions & Validating Steps:
-
In Situ Reduction: The most reliable method is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent.[3] Sodium ascorbate is the most common and effective choice for this purpose and should be prepared fresh.[3][6][7]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands are crucial. They chelate the Cu(I) ion, protecting it from oxidation and disproportionation, and can increase its solubility.[7][8][9]
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[7] This minimizes the dissolved oxygen available to deactivate your catalyst.[5]
-
Work Under an Inert Atmosphere: For highly sensitive or slow reactions, using a glovebox provides the ultimate protection against oxygen.[7]
-
Q2: I'm using a Cu(II) salt and a reducing agent, but the yield is still poor. What else could be wrong with my catalyst setup?
-
The Problem of Order and Stoichiometry: The sequence of reagent addition and their relative concentrations are critical for forming a stable and active catalytic complex.
-
The Causality: Adding the reducing agent (sodium ascorbate) before the stabilizing ligand can lead to the rapid formation of insoluble copper oxides or Cu(0) metal, which are catalytically incompetent.[7] The ligand must be allowed to coordinate with the copper center first to maintain its solubility and availability.
-
Authoritative Protocol for Reagent Addition:
-
Prepare a stock solution of your Cu(II) salt (e.g., CuSO₄) and your stabilizing ligand (e.g., THPTA). Allow them to pre-mix for several minutes.[7][10][11] This step is crucial for the formation of the copper-ligand complex.
-
In the reaction vessel, combine your azide and alkyne substrates in the degassed solvent.
-
Add the pre-mixed copper/ligand solution to the substrate mixture.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[6][7]
-
-
Visualizing the Correct Workflow:
Caption: Recommended order of addition for CuAAC reagents.
Q3: Could my starting materials or solvent be the issue?
-
The Problem of Purity and Solubility: Impurities in your azide or alkyne can poison the catalyst. Furthermore, if any reactant is not fully dissolved, the reaction will be slow or incomplete as it will be limited by mass transfer.[12][13]
-
The Causality:
-
Impurities: Functional groups like free thiols can coordinate strongly with copper, sequestering the catalyst.[12][14] Other impurities might react with the azide or alkyne in side reactions.
-
Solubility: The CuAAC reaction is generally tolerant of many solvents, but all components—azide, alkyne, and the catalyst complex—must be soluble to react efficiently.[7][12]
-
-
Solutions & Validating Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or mass spectrometry. If necessary, purify them by chromatography or recrystallization.
-
Improve Solubility: If you observe a suspension or precipitate, consider changing the solvent system. Co-solvents are highly effective. Common mixtures include water/DMSO, water/t-BuOH, or water/DMF.[3][7]
-
Avoid Inhibitory Solvents: Acetonitrile should be used with caution as its strong coordinating ability with Cu(I) can sometimes inhibit the reaction.[3] Buffers containing competitive ligands, such as Tris, should also be avoided.[6]
-
Issue 2: The reaction works, but I see significant side products. How can I improve selectivity?
The high selectivity of CuAAC is one of its main advantages, but side reactions can occur under suboptimal conditions.[13]
Q4: I'm observing a byproduct with a mass corresponding to a dimer of my alkyne. What is happening?
-
The Problem of Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction in CuAAC.[4][13] It involves the copper-catalyzed coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[13]
-
The Causality: Glaser coupling is favored by the presence of oxygen and Cu(II). If your reducing agent is depleted or insufficient, the resulting oxidative conditions promote this unwanted pathway over the desired cycloaddition.[5][13][14]
-
Solutions & Validating Steps:
-
Rigorous Deoxygenation: This is the most critical step to prevent Glaser coupling. Ensure your solvents are thoroughly degassed.[13]
-
Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate (e.g., 2.5-5 mM) to maintain a reducing environment and ensure the copper catalyst remains in the +1 oxidation state.[6][13]
-
Use a Stabilizing Ligand: Ligands not only protect Cu(I) from oxidation but also help suppress the homocoupling side reaction.[13]
-
-
Visualizing the Competing Pathways:
Caption: Desired CuAAC reaction versus oxidative alkyne homocoupling.
Q5: I'm working with proteins/biomolecules and suspect damage or aggregation. What causes this and how can I prevent it?
-
The Problem of Reactive Oxygen Species (ROS) and Byproducts: In aqueous systems, the combination of copper and sodium ascorbate in the presence of oxygen can generate ROS (e.g., peroxide, hydroxyl radicals).[5][6] Additionally, ascorbate oxidation byproducts can be reactive electrophiles.[6]
-
The Causality:
-
ROS: Can lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine, potentially damaging the biomolecule.[5][13]
-
Ascorbate Byproducts: Dehydroascorbate and other oxidation products are electrophiles that can covalently modify amine groups on lysine or guanidine groups on arginine, leading to crosslinking and aggregation.[6]
-
-
Solutions & Validating Steps:
-
Use Excess Ligand: Using a higher ligand-to-copper ratio (e.g., 5:1) is highly recommended for bioconjugation.[5][6] The excess ligand acts as a sacrificial reductant, intercepting and neutralizing ROS to protect the biomolecule.[5]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture (e.g., 1-5 mM). It acts as a scavenger for reactive carbonyl byproducts from ascorbate oxidation without significantly inhibiting the CuAAC reaction.[6]
-
Minimize Oxygen: Capping reaction tubes and minimizing headspace can reduce oxygen exposure, thereby limiting the generation of ROS and ascorbate byproducts.[5]
-
Data & Protocols
Table 1: Recommended Reagent Concentrations for a Standard CuAAC Reaction
| Reagent | Typical Concentration Range | Key Considerations |
| Azide/Alkyne | 10 µM - 10 mM | Ensure solubility. A slight excess (1.1-1.2x) of the less valuable component can drive the reaction.[15] |
| Copper(II) Sulfate | 50 µM - 1 mM | For bioconjugation, concentrations of 50-100 µM are often sufficient.[6] Higher concentrations can increase side reactions. |
| Stabilizing Ligand | 1 to 5 equivalents relative to Cu | For sensitive biomolecules, a 5:1 ligand-to-copper ratio is recommended to protect against ROS.[5][6] |
| Sodium Ascorbate | 1 - 10 mM | Must be in excess of copper. A concentration of 2.5-5 mM is often sufficient to maintain reducing conditions.[6] |
| Aminoguanidine | 1 - 5 mM (for bioconjugation) | Use to scavenge reactive ascorbate byproducts and prevent protein modification.[6] |
Experimental Protocol: Troubleshooting a Low-Yield CuAAC Reaction
This protocol outlines a systematic approach to identify the source of low conversion.
1. Reagent Preparation (Stock Solutions):
-
Azide & Alkyne: Prepare 10 mM stocks in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate: Prepare a 20 mM stock in water.[7]
-
Ligand (THPTA): Prepare a 100 mM stock in water. (This provides a 5:1 ratio to copper).
-
Sodium Ascorbate: Prepare a 100 mM stock in water. This solution must be prepared fresh immediately before use. [7]
2. Catalyst Premix Preparation:
-
In a clean microcentrifuge tube, combine the required volumes of the CuSO₄ and THPTA stock solutions to achieve your desired final concentrations (e.g., for a 1 mM final Cu concentration, mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA).
-
Vortex briefly and let the solution stand for 2-3 minutes to allow for complex formation.[10]
3. Reaction Setup & Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low CuAAC yields.
4. Reaction Assembly (Example for a 100 µL final volume):
-
To a microcentrifuge tube, add:
-
10 µL of 1 mM Azide stock (final conc: 100 µM)
-
12 µL of 1 mM Alkyne stock (final conc: 120 µM, 1.2 eq)
-
62.5 µL of degassed buffer or solvent (e.g., PBS, pH 7.4)
-
-
Add 5.5 µL of the pre-mixed Cu/THPTA solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock (final conc: 10 mM).
-
Gently mix and allow the reaction to proceed at room temperature. Monitor progress by LC-MS or TLC.
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. (n.d.). PubMed Central. [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024, January 12). NIH. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH. [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). IntechOpen. [Link]
-
Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC - NIH. [Link]
-
Optimization of the click reaction conditions a. (n.d.). ResearchGate. [Link]
-
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (2025, October 26). ResearchGate. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate. [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (n.d.). MDPI. [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. [Link]
-
Low yields in Click rxn. (2022, September 7). Reddit. [Link]
-
Copper causing absense of signal in CuAAC? (2025, February 7). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. [Link]
Sources
- 2. glenresearch.com [glenresearch.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Identifying impurities in Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate by HPLC and NMR
Welcome to the technical support guide for the analytical characterization of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of identifying and quantifying impurities in this key heterocyclic intermediate. We will explore common issues encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting efforts.
The Criticality of Impurity Profiling
This compound is a versatile building block in medicinal chemistry.[] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4] A thorough understanding of potential process-related impurities and degradation products is therefore not just a matter of quality control, but a critical regulatory requirement.[5]
Section 1: Understanding Potential Impurities
A logical first step in any impurity investigation is to anticipate what you might find. Impurities associated with this compound can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Arising from side reactions. For triazoles synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), regioisomers can be a common by-product.[6]
-
Reagents and Catalysts: Residual catalysts, such as copper ions, are a significant concern as they can interfere with analysis, particularly NMR.[7]
-
-
Degradation Products:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Debromination: Reductive cleavage of the C-Br bond.
-
Photolytic Degradation: Decomposition upon exposure to light. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.[8][9]
-
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the primary technique for separating and quantifying impurities. Given the polar nature of the triazole ring, developing a robust reversed-phase HPLC method can present unique challenges.[10]
Q1: My primary analyte peak is exhibiting significant tailing. What are the causes and how can I fix it?
Peak tailing for a basic compound like a triazole is a classic sign of undesirable secondary interactions with the stationary phase.
Causality: The nitrogen atoms in the triazole ring can carry a partial positive charge, leading to strong electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Solutions:
-
Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the accessible silanol groups. Ensure you are using a high-quality, end-capped column.
-
Select an Alternative Stationary Phase: If tailing persists, consider a stationary phase with a different selectivity. A phenyl phase can offer alternative π-π interactions, while an embedded polar group (e.g., RP-Amide) phase can help shield the silanol groups.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[11]
Q2: I'm observing extraneous "ghost" peaks in my blank injections. What is their origin?
Ghost peaks are signals that appear in a chromatogram but are not present in the sample. They typically arise from contamination within the HPLC system or mobile phase.[12]
Causality: Contaminants can accumulate on the column from previous injections (carryover) or be introduced through impure solvents. In gradient elution, these contaminants may elute as sharp peaks when the solvent strength increases.[13]
Solutions:
-
Verify Solvent Purity: Always use fresh, HPLC-grade solvents and high-purity water (e.g., Milli-Q). Contamination can often be traced back to the water or buffer salts.[11][14]
-
Systematic Flushing: Flush the entire system, including the pump, degasser, injector lines, and detector, with a strong solvent like 100% acetonitrile or isopropanol.
-
Injector Carryover: The most common source is the injector. Develop a robust needle wash protocol using a solvent strong enough to dissolve the analyte completely.
-
Trace the Source: Run blank gradients with and without the column attached. If the peaks disappear without the column, they are likely accumulating on the column from your mobile phase or system. If they remain, the contamination is likely in the detector or the mobile phase itself.
Workflow: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately separate the API from all potential impurities and degradation products. Forced degradation is a cornerstone of this process.[15][16]
Caption: Workflow for Stability-Indicating Method Development.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for several hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for several hours.
-
Thermal Degradation: Store the solid sample and the solution at elevated temperatures (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solid sample and the solution to UV light (e.g., 254 nm) and white light for a defined period, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC-DAD against an unstressed control sample. Aim for 5-20% degradation of the main peak to ensure that the method is challenged but not overwhelmed.[16]
Table 1: HPLC Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column overload; Inappropriate mobile phase pH. | Lower mobile phase pH (2.5-3.5); Reduce sample concentration; Use a modern, end-capped column. |
| Peak Fronting | Sample solvent stronger than mobile phase; Column overload. | Dissolve sample in mobile phase or a weaker solvent; Dilute the sample.[12] |
| Split Peaks | Column void or contamination at the inlet; Partially plugged frit; Co-elution of impurities. | Reverse-flush the column; Use a guard column and filter samples; Optimize mobile phase for better resolution.[13] |
| Retention Time Drift | Temperature fluctuations; Inconsistent mobile phase preparation; Pump malfunction. | Use a column oven; Prepare mobile phase carefully and degas thoroughly; Check pump seals and check valves.[14] |
| Ghost Peaks | Contaminated mobile phase; System carryover from injector. | Use fresh, HPLC-grade solvents; Implement a robust needle wash; Flush the entire system.[11][14] |
Section 3: NMR Troubleshooting Guide
NMR spectroscopy is unparalleled for the structural elucidation of unknown impurities. However, triazoles can present specific challenges.
Q1: The signals in my ¹H NMR spectrum are broad, especially the triazole N-H proton. Why is this happening?
Signal broadening in the NMR spectrum of a triazole derivative can be caused by several factors, often chemical rather than instrumental.
Causality:
-
Paramagnetic Impurities: This is a well-documented issue for triazoles synthesized using copper catalysis.[7] Even trace amounts of paramagnetic Cu(II) ions can coordinate with the triazole nitrogens, leading to rapid relaxation and significant broadening of nearby proton signals.
-
Chemical Exchange: The N-H proton of the triazole ring can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broadening. The rate of this exchange is often concentration and temperature-dependent.
-
Aggregation: At higher concentrations, molecules can form aggregates through hydrogen bonding or π-stacking, leading to changes in the chemical environment and broader signals.[17]
Solutions:
-
Remove Metal Impurities: Purify the sample further. Passing the compound through a short plug of silica gel or using a metal scavenger can effectively remove residual copper.
-
Use Dry Solvents: Use high-purity, dry deuterated solvents (e.g., DMSO-d₆, which can also help in observing N-H protons) and ensure your NMR tube is dry.
-
Vary Concentration and Temperature: Acquire spectra at different concentrations and temperatures. Lowering the temperature can sometimes slow down exchange processes and sharpen signals.[7]
Q2: I've isolated an impurity, but its ¹H NMR is complex. How can I definitively determine its structure?
When a 1D ¹H NMR spectrum is insufficient, a suite of 2D NMR experiments is the logical next step for unambiguous structure determination.[18]
Solutions:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds. This is excellent for mapping out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). This is the fastest way to assign carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlations). This is the key experiment for piecing together different fragments of the molecule and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, not necessarily through bonds. This is crucial for determining stereochemistry and the regiochemistry of substituents on the triazole ring.
Table 2: NMR Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Signals | Paramagnetic impurities (e.g., Cu²⁺); Aggregation; Chemical exchange. | Further purify the sample (e.g., silica plug); Acquire spectrum at lower concentration or different temperature; Use dry NMR solvent.[7][17] |
| Poor Signal-to-Noise | Low sample concentration; Insufficient number of scans. | Use a more concentrated sample if possible; Increase the number of scans (signal increases with the square root of the number of scans). |
| Obscured Signals | Overlap with large residual solvent or water peak. | Use solvent suppression techniques (e.g., presaturation); Choose a different deuterated solvent where signals are resolved. |
| Difficulty in Elucidation | Complex structure; Overlapping multiplets. | Run 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment and structure confirmation.[18] |
Section 4: Integrated Strategy for Impurity Identification
The most effective approach combines the separation power of HPLC with the structural elucidation capabilities of NMR and Mass Spectrometry (MS).
Caption: Integrated workflow for impurity identification and characterization.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the standard ICH identification thresholds for impurities? A: According to the ICH Q3A(R2) guideline for new drug substances, the identification threshold depends on the maximum daily dose (MDD) of the drug. For an MDD ≤ 2 g/day , the threshold is 0.10% or 1.0 mg per day intake, whichever is lower. For an MDD > 2 g/day , the threshold is 0.05%. Any impurity exceeding this level must be structurally characterized.[4][19]
Q: Can I use HPLC to confirm the identity of an impurity? A: HPLC is a separative technique, not a definitive identification technique on its own. You can tentatively identify an impurity by comparing its retention time to that of a known reference standard (a process called "spiking"). However, for unknown impurities, structural confirmation by spectroscopic methods like NMR and MS is required.[19]
Q: How does the bromo-substituent affect the analysis? A: The bromine atom has two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance. In mass spectrometry, this will produce a characteristic M, M+2 isotopic pattern that is a powerful diagnostic tool for confirming the presence of bromine in an impurity. In NMR, it has a minimal direct effect on the ¹H or ¹³C spectrum, although it influences the electronic properties and chemical shifts of the triazole ring compared to a non-halogenated analog.[20]
References
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ijdra.com [ijdra.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. halocolumns.com [halocolumns.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. dspace.ncl.res.in [dspace.ncl.res.in]
- 18. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 19. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Brominated Triazoles
Welcome to our dedicated technical support center for scientists and researchers engaged in the chemical synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions with brominated triazole substrates. Given the unique electronic and coordinating properties of the triazole ring, achieving high yields and selectivity can be challenging. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.
Introduction: The Challenge of Brominated Triazoles in Cross-Coupling
The 1,2,3- and 1,2,4-triazole moieties are privileged structures in medicinal chemistry and materials science. The functionalization of these rings, often through cross-coupling reactions at a brominated position, is a critical step in the synthesis of novel compounds. However, the lone pairs on the triazole nitrogen atoms can coordinate to the metal center of the catalyst (typically palladium), leading to catalyst inhibition or deactivation. This "catalyst poisoning" is a primary obstacle to efficient cross-coupling and manifests as low or no product yield.
The key to success lies in the judicious selection of a catalytic system—comprising a metal precursor and a ligand—that can overcome this challenge while promoting the desired bond formation. This guide will walk you through common issues and provide actionable solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with a brominated triazole, but I'm observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?
A: Low conversion in the Suzuki-Miyaura coupling of brominated triazoles is a frequent problem, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary culprits are catalyst poisoning by the triazole nitrogen atoms and instability of the boronic acid coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate the Ligand: The choice of ligand is critical to shield the palladium catalyst from the coordinating triazole nitrogens.[1]
-
Initial Approach: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Recommended Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step.[2][3] Excellent choices include biaryl phosphines such as SPhos, XPhos, and RuPhos.[3][4] N-heterocyclic carbene (NHC) ligands are also highly effective and offer enhanced stability.[5]
-
-
Optimize the Base: The base plays a crucial role in the transmetalation step.[6]
-
Common Issue: Weak or poorly soluble bases can lead to slow or incomplete reactions.
-
Recommended Solution: A screening of bases is often necessary. Inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective.[7] In some cases, a fluoride source like CsF can be beneficial, particularly if protodeboronation is an issue.[1]
-
-
Screen Solvents: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Typical Solvents: Aprotic polar solvents such as dioxane, THF, and DMF are commonly used.[8] Often, the addition of water is necessary to facilitate the dissolution of the inorganic base.[7]
-
Troubleshooting: If solubility is an issue, consider a solvent mixture. For instance, a combination of dioxane and water is often effective.
-
-
Check Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water and base.[8]
-
Symptom: You may observe the formation of the de-borylated arene as a byproduct.
-
Solution: Consider using a more stable boronate ester, such as a pinacol or MIDA ester.[1] Ensure your reaction is conducted under strictly anhydrous conditions if using a boronic acid that is prone to decomposition.
-
Comparative Data for Ligand Selection in Suzuki-Miyaura Coupling:
| Ligand Class | Specific Ligand | Key Advantages for Triazole Substrates | Typical Catalyst Loading (mol%) | Reference |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promotes oxidative addition, and shields the metal center.[3] | 0.5 - 2 | [3][4] |
| Ferrocenyl Phosphines | dppf | Good for a range of substrates, though may be less effective for highly hindered couplings. | 1 - 5 | [9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly stable, strongly electron-donating, and resistant to oxidation.[5] | 1 - 3 | [5] |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a brominated triazole is sluggish and the reaction mixture is turning black. What does this indicate and what can I do to fix it?
A: A sluggish reaction and the formation of a black precipitate (palladium black) are classic signs of catalyst decomposition.[10] This is a significant problem with nitrogen-rich heterocycles like triazoles. The nitrogen atoms can coordinate too strongly to the palladium, leading to the formation of inactive off-cycle complexes.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Employ a More Robust Ligand: The ligand is your primary defense against catalyst deactivation.
-
First Generation Ligands: Simple phosphine ligands are often inadequate.[9]
-
Recommended Solution: Utilize bulky, electron-rich biaryl phosphine ligands. The Buchwald group has developed a range of highly effective ligands for this purpose, such as BrettPhos, which is designed for coupling primary amines.[11] For challenging substrates, consider the use of N-heterocyclic carbene (NHC) ligands, which form very stable complexes with palladium.[12]
-
-
Re-evaluate Base Strength: The choice of base is critical and can influence catalyst stability.
-
Common Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically used.[11]
-
Troubleshooting: While a strong base is necessary, excessively harsh conditions can promote ligand degradation. A screen of different strong bases can be beneficial.
-
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[10]
-
Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. It is better to have a slower, clean reaction than a fast, decomposing one.
-
-
Use a Pre-formed Catalyst: In-situ generation of the active catalyst can sometimes be inefficient.
-
Solution: The use of well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can ensure the efficient formation of the active LPd(0) species and improve reaction reproducibility.[13]
-
Issue 3: Homocoupling and Low Yields in Sonogashira Coupling
Q: I am performing a Sonogashira coupling with a brominated triazole and a terminal alkyne. I am observing significant homocoupling of the alkyne (Glaser coupling) and low yields of my desired product. How can I suppress this side reaction?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[14] This issue can be exacerbated by the presence of oxygen. For brominated triazoles, the inherent difficulty of the cross-coupling can make homocoupling a more competitive pathway.
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.
-
Procedure: Ensure that all solvents are thoroughly degassed using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[14]
-
-
Copper-Free Conditions: The copper co-catalyst is often the primary culprit in promoting Glaser coupling.[15]
-
Recommendation: Many modern Sonogashira protocols for heteroaryl halides proceed efficiently without a copper co-catalyst.[16][17] This is often the most effective way to eliminate alkyne homocoupling. For copper-free conditions, a higher catalyst loading or a more active palladium/ligand system may be required.
-
-
Ligand Selection: A suitable ligand can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.
-
Effective Ligands: For copper-free Sonogashira reactions, ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes can be effective.[18]
-
-
Base and Solvent Optimization: The reaction medium can influence the relative rates of the desired and undesired reactions.
Comparative Overview of Sonogashira Conditions:
| Condition | Classic Sonogashira | Copper-Free Sonogashira | Key Considerations for Brominated Triazoles |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuI | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Copper-free conditions are highly recommended to avoid homocoupling and potential catalyst inhibition by copper-triazole complexes.[15][17] |
| Ligand | Often PPh₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHCs | A robust ligand is necessary to overcome the coordinating nature of the triazole. |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH) | Amine base or inorganic base (e.g., K₂CO₃) | An amine base is generally effective. |
| Key Side Reaction | Alkyne Homocoupling (Glaser) | Significantly reduced homocoupling | The primary challenge is achieving efficient oxidative addition at the brominated triazole. |
General Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening in Suzuki-Miyaura Coupling
This protocol is designed for a parallel screening of ligands to identify the optimal conditions for the Suzuki-Miyaura coupling of a brominated triazole.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your brominated triazole in a degassed solvent (e.g., dioxane).
-
Prepare a stock solution of the arylboronic acid in the same degassed solvent.
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in the same degassed solvent.
-
Prepare a slurry or solution of the base (e.g., K₃PO₄) in the degassed solvent (with water if necessary).
-
-
Reaction Setup:
-
In an inert atmosphere glovebox, add the appropriate amount of each phosphine ligand to separate reaction vials.
-
To each vial, add the palladium precursor stock solution to achieve the desired ligand-to-metal ratio (typically 2:1).
-
Add the brominated triazole stock solution.
-
Add the arylboronic acid stock solution.
-
Initiate the reactions by adding the base slurry/solution.
-
-
Reaction Execution and Analysis:
-
Seal the reaction vials and place them on a heating block at the desired temperature.
-
Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Upon completion, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each ligand.
-
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
The Hitchhiker's Guide to RAE Cross-Coupling - Open Flask. Available from: [Link]
-
Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... - ResearchGate. Available from: [Link]
-
Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity | Request PDF - ResearchGate. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available from: [Link]
-
Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry. Available from: [Link]
-
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis - UQ eSpace - The University of Queensland. Available from: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. Available from: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]
-
New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes | Request PDF - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions - ResearchGate. Available from: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available from: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]
-
A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC - NIH. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Cata- lyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling | NROChemistry. Available from: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available from: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate. Available from: [Link]
-
Triazole-functionalized N-heterocyclic carbene complexes of palladium and platinum and efficient aqueous Suzuki-Miyaura coupling reaction - PubMed. Available from: [Link]
-
Palladium(II) complexes of coumarin substituted 1,2,4–triazol–5–ylidenes for catalytic C–C cross–coupling and C–H activation reactions | Request PDF - ResearchGate. Available from: [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles - Ignited Minds Journals. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly in the realm of drug discovery and development, the precise structural elucidation and quantification of these molecules are paramount. Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate, a substituted triazole, presents a unique analytical challenge due to its specific combination of functional groups. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.
Unveiling the Analyte: Chemical Context and Analytical Imperatives
This compound possesses a moderately polar heterocyclic core, a bromine substituent, and a methyl ester group. These features dictate its behavior in a mass spectrometer, influencing its ionization efficiency and fragmentation pathways. The triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] A thorough understanding of its mass spectrometric behavior is crucial for confirming its identity, assessing its purity, and studying its metabolic fate.
The primary analytical decision point revolves around the choice of sample introduction and ionization technique. This guide will compare and contrast the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Comparative Analysis of Ionization and Separation Techniques
The selection of an appropriate analytical platform is contingent on the physicochemical properties of the analyte, primarily its polarity and thermal stability.
| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |
| LC-MS (ESI) | Soft ionization technique where a high voltage is applied to a liquid to create an aerosol, generating multiply charged ions from polar molecules in solution.[3] | Highly Suitable. The polar nature of the triazole ring and the carboxylate group makes it amenable to ESI. | High sensitivity for polar compounds. Minimal fragmentation, preserving the molecular ion.[2] | Potential for ion suppression from matrix components. |
| LC-MS (APCI) | A soft ionization technique that ionizes the analyte in the gas phase through a corona discharge.[4] | Potentially Suitable. Can be an alternative if ESI proves inefficient, particularly for less polar analogs. | Tolerant to a wider range of solvents and less susceptible to matrix effects than ESI. | May induce more in-source fragmentation than ESI. |
| GC-MS (EI) | A hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase, leading to extensive fragmentation. | Conditionally Suitable. Requires the analyte to be thermally stable and volatile. Derivatization may be necessary. | Provides detailed structural information through characteristic fragmentation patterns. | Risk of thermal degradation of the triazole ring. Molecular ion may be weak or absent. |
Based on the structure of this compound, LC-MS with Electrospray Ionization (ESI) emerges as the most promising initial approach due to the compound's inherent polarity.
Deciphering the Fragmentation Puzzle: A Mechanistic Perspective
Understanding the fragmentation pattern is key to structural confirmation. Under Collision-Induced Dissociation (CID) in an ESI-MS/MS experiment, the protonated molecule of this compound is expected to undergo a series of characteristic bond cleavages. The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (79Br and 81Br in approximately a 1:1 ratio).
A plausible fragmentation pathway for the [M+H]+ ion is proposed below:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Recommended Experimental Protocols
The following protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.
Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)
This method is recommended as the primary approach for the identification and quantification of this compound.
Caption: Workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 1:1 (v/v) mixture of methanol and water to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a final working concentration of 1 µg/mL.
-
Prepare a blank sample (solvent only) and a quality control (QC) sample by spiking a known amount of the analyte into the solvent.
-
-
Liquid Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B).
-
Inject 5 µL of the sample, blank, and QC sample.
-
Run the gradient program: 5% B for 1 min, ramp to 95% B over 4 min, hold at 95% B for 2 min, and return to 5% B for re-equilibration.
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.
-
Optimize the fragmentor voltage and collision energy to achieve the desired fragmentation for MS/MS analysis.
-
Acquire data in full scan mode to identify the protonated molecular ion ([M+H]+) at m/z 220 and 222.
-
Perform product ion scans on the precursor ions to confirm the fragmentation pattern.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific transitions.
-
Protocol 2: GC-MS Analysis
This method serves as an alternative, particularly if the compound is found to be sufficiently volatile and thermally stable, or for confirmatory purposes.
Caption: Workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.
-
-
Gas Chromatography:
-
Set the injector temperature to 250 °C and operate in splitless mode.
-
Use the following oven temperature program: hold at 100 °C for 1 minute, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Operate the EI source at 70 eV.
-
Set the ion source and quadrupole temperatures to 230 °C and 150 °C, respectively.
-
Acquire data over a mass range of m/z 40-400.
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
-
Concluding Remarks
The mass spectrometric analysis of this compound is most effectively approached using LC-MS with ESI due to the compound's polar nature. This technique provides high sensitivity and preserves the molecular ion, which is crucial for initial identification. The proposed fragmentation pathway offers a roadmap for structural confirmation via MS/MS experiments. While GC-MS can serve as a valuable complementary technique, its applicability is contingent on the thermal stability of the analyte. The detailed protocols provided in this guide offer a robust starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds, ensuring the generation of high-quality, reliable data.
References
-
Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
-
Deng, Y., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]
-
Kaur, H., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
-
Popova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1635. [Link]
Sources
A Comparative Crystallographic Guide to Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallography of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate, a compound of significant interest in medicinal chemistry. Due to the current absence of a publicly available crystal structure for this specific molecule, this guide will present a detailed examination based on established crystallographic principles and compare its predicted structural features with experimentally determined structures of closely related analogs: Methyl 1H-1,2,3-triazole-4-carboxylate and Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. This comparative approach allows for a robust understanding of the influence of substituents on the crystal packing and intermolecular interactions within this important class of compounds.
The Significance of 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong and specific interactions with biological targets. These five-membered heterocyclic compounds are integral to the development of a wide array of therapeutic agents, including antivirals, antibacterials, and anticancer drugs. The precise three-dimensional arrangement of atoms and functional groups within these molecules, which is definitively determined by X-ray crystallography, is paramount to their biological activity. Understanding the solid-state structure of derivatives such as this compound is therefore crucial for rational drug design and the development of new chemical entities with improved efficacy and safety profiles.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline solid.[1][2] The workflow is a multi-step process that demands both precision and an understanding of the underlying principles of crystal growth and diffraction physics.
Caption: A schematic overview of the key stages in single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth : The initial and often most challenging step is obtaining high-quality single crystals.
-
Rationale : The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Amorphous or poorly crystalline material will not yield high-resolution data.
-
Methodology - Slow Evaporation :
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined single crystals.
-
-
-
Data Collection : A suitable crystal is selected and mounted on a goniometer in a single-crystal X-ray diffractometer.
-
Rationale : The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Methodology :
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a loop.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), collects a series of diffraction images as the crystal is rotated.
-
-
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map.
-
Rationale : The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but the phase information is lost. Methods like "direct methods" are used to estimate the initial phases for small molecules.[2]
-
Methodology :
-
The diffraction data is integrated and scaled to produce a reflection file.
-
Software packages are used to solve the phase problem and generate an initial structural model.
-
The atomic positions and displacement parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Comparative Crystallographic Data
The following table presents a comparison of the crystallographic data for our modeled this compound and the experimentally determined structures of two key analogs.
| Parameter | This compound (Modeled) | Methyl 1H-1,2,3-triazole-4-carboxylate[3] | Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[4] |
| Chemical Formula | C₄H₄BrN₃O₂ | C₄H₅N₃O₂ | C₁₁H₁₀N₄O₃ |
| Molecular Weight | 206.00 | 127.11 | 246.23 |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/n | Cc |
| a (Å) | ~7.5 | 3.8823(7) | 23.7940(11) |
| b (Å) | ~10.0 | 17.499(3) | 5.3470(3) |
| c (Å) | ~9.0 | 8.8171(17) | 8.9367(5) |
| β (˚) | ~105 | 100.938(3) | 96.216(4) |
| Volume (ų) | ~650 | 588.12(19) | 1130.30(10) |
| Z | 4 | 4 | 4 |
Note: The parameters for this compound are predictive and based on the influence of the bromo-substituent on the unit cell of related structures.
Structural Analysis and Intermolecular Interactions
The introduction of different substituents at the 5-position of the triazole ring significantly influences the crystal packing and the nature of intermolecular interactions.
Caption: A diagram illustrating the distinct intermolecular forces governed by different substituents.
In Methyl 1H-1,2,3-triazole-4-carboxylate , the crystal structure is primarily stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions between the triazole rings.[3] The absence of a bulky substituent at the 5-position allows for a relatively compact and planar molecular arrangement.
For Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , the presence of the formyl group introduces additional C-H···O hydrogen bonds and various π-interactions, including n→π*, lp···π, and π···π interactions between the formyl group and the triazole rings.[4] The pyridinyl substituent at the N1 position also contributes to the overall crystal packing through potential π-π stacking.
In the case of our target molecule, This compound , the bromine atom at the 5-position is expected to play a crucial role in directing the crystal packing. The high electronegativity and polarizability of bromine make it a potent halogen bond donor. Consequently, it is highly probable that the crystal structure of this compound will be stabilized by a combination of N-H···O hydrogen bonds (similar to the unsubstituted analog) and significant halogen bonding (Br···O or Br···N interactions). These directional halogen bonds can lead to distinct supramolecular architectures, such as chains or sheets, which would differ from the packing observed in the other two analogs. The steric bulk of the bromine atom would also likely preclude the close π-π stacking seen in the 5-H analog.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis with structurally related analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. The presence of the bromine atom is predicted to introduce halogen bonding as a key structure-directing element, leading to a unique crystal packing arrangement. This understanding is vital for researchers in the field of drug design, as these intermolecular interactions in the solid state can provide a model for how these molecules may interact with their biological targets. Further crystallographic studies on this and similar derivatives are warranted to expand our knowledge of their structure-property relationships.
References
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]
-
Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). ACS Publications. Available at: [Link]
-
Methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
1,2,4-Triazole-3-carboxamide. PubChem. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). CCDC. Available at: [Link]
-
Chemical structure searching. CCDC. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo vs. 5-Iodo Triazoles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The functionalization of the triazole core, particularly at the C5 position, is a critical step in the synthesis of novel pharmaceutical candidates and advanced materials. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose.
This in-depth technical guide provides a comparative analysis of two common substrates for these transformations: 5-bromo-1,2,3-triazoles and 5-iodo-1,2,3-triazoles. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity differences between these two halides is paramount for optimizing reaction conditions, maximizing yields, and making informed decisions in catalyst selection and synthetic strategy. We will explore the fundamental organometallic principles governing their reactivity and provide experimental data and protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The Decisive Step: Oxidative Addition and Bond Dissociation Energy
The reactivity of any aryl or heteroaryl halide in a palladium-catalyzed cross-coupling reaction is predominantly dictated by the efficiency of the first and often rate-determining step: oxidative addition .[1] In this step, the low-valent Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[2]
The propensity for a C-X bond to undergo oxidative addition is inversely correlated with its bond dissociation energy (BDE). A weaker bond requires less energy to break and will therefore react faster. The established trend for the BDE of carbon-halogen bonds is:
C-F > C-Cl > C-Br > C-I [3]
Consequently, the general order of reactivity for aryl halides in cross-coupling is:
Ar-I > Ar-Br > Ar-Cl > Ar-F [4]
This fundamental principle is the key to understanding the comparative reactivity of 5-iodo- and 5-bromo-triazoles. The carbon-iodine (C-I) bond is significantly weaker (approx. 213 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 285 kJ/mol), making the 5-iodo-triazole inherently more reactive towards oxidative addition by a Pd(0) catalyst.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction.[1] The higher reactivity of 5-iodotriazoles in this transformation often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 5-bromo counterparts.
Comparative Performance
-
5-Iodo-Triazoles: Their high reactivity allows for the use of a wide range of palladium catalysts, including standard Pd(PPh₃)₄ or PdCl₂(dppf). Reactions can often be driven to completion at lower temperatures (e.g., 60-80 °C).
-
5-Bromo-Triazoles: While effective substrates, they typically require more forcing conditions. This often involves higher temperatures (e.g., 80-110 °C) and the use of more sophisticated catalyst systems.[5] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the more challenging oxidative addition of the C-Br bond and promote high yields.[6]
| Parameter | 5-Iodo-Triazole | 5-Bromo-Triazole | Rationale & Field Insights |
| Reactivity | Very High | High | Lower C-I bond dissociation energy facilitates faster oxidative addition.[4] |
| Typical Temp. | 60 - 90 °C | 80 - 110 °C | Less thermal energy is needed to overcome the activation barrier for C-I bond cleavage. |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | Higher catalyst turnover is often possible before deactivation due to faster kinetics. |
| Ligand Choice | Standard (e.g., PPh₃, dppf) | Bulky, e⁻-rich (e.g., XPhos, SPhos, NHCs) | More activating ligands are needed to promote the oxidative addition of the stronger C-Br bond.[6] |
| Side Reactions | Proto-deiodination, boronic acid homocoupling | Proto-debromination, boronic acid homocoupling | Higher temperatures required for bromides can sometimes increase the rate of side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-halo-1,2,3-triazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).[7]
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, DME, or toluene, typically at a 0.1-0.2 M concentration).[8]
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir at the target temperature (e.g., 80 °C for iodides, 100 °C for bromides) for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a heteroaryl halide and a terminal alkyne, a vital transformation for creating conjugated systems.[9] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[10] The reactivity difference between iodo- and bromo-triazoles is particularly pronounced in this reaction.
Comparative Performance
-
5-Iodo-Triazoles: Are excellent substrates for Sonogashira couplings. Their high reactivity often allows the reaction to proceed efficiently at room temperature, which helps to minimize the primary side reaction: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[9]
-
5-Bromo-Triazoles: Generally require heating to achieve reasonable reaction rates.[11] This increased thermal energy can unfortunately also accelerate the undesirable Glaser homocoupling, leading to lower yields of the desired product and more complex purification. The choice of amine base (which acts as both a base and a solvent) is crucial.[12]
| Parameter | 5-Iodo-Triazole | 5-Bromo-Triazole | Rationale & Field Insights |
| Reactivity | Very High | Moderate | The C-I bond's susceptibility to oxidative addition allows for very mild conditions.[9] |
| Typical Temp. | Room Temp. - 50 °C | 50 - 80 °C | Higher temperatures are needed to promote oxidative addition of the C-Br bond. |
| Key Challenge | Substrate stability | Alkyne homocoupling | While highly reactive, some complex iodotriazoles can be less stable. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | The same catalyst system is often used, but reaction efficiency is condition-dependent. |
| Base Choice | Et₃N, DIPEA | Et₃N, DIPEA | The base is critical for deprotonating the alkyne to form the copper acetylide.[12] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried, sealable reaction tube, add the 5-halo-1,2,3-triazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).[11]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature for iodides, 60 °C for bromides). Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an amine with a heteroaryl halide.[13] This reaction is fundamental in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and receptor binding.
Comparative Performance
-
5-Iodo-Triazoles: The high reactivity of the C-I bond is advantageous, generally leading to high yields under moderate conditions. However, a key challenge can arise from the catalyst resting state. The generated iodide anion can coordinate strongly to the palladium center, sometimes inhibiting the subsequent steps of the catalytic cycle.
-
5-Bromo-Triazoles: Although the initial oxidative addition is slower, the overall catalytic cycle can sometimes be more efficient than with iodides, especially with carefully chosen ligands.[14] This is because the bromide anion is a less inhibitory ligand for the palladium center than iodide. The development of highly active catalyst systems, particularly those using bulky biarylphosphine ligands, has made 5-bromotriazoles very reliable substrates for this transformation.[15]
| Parameter | 5-Iodo-Triazole | 5-Bromo-Triazole | Rationale & Field Insights |
| Reactivity | Very High | High | C-I bond cleavage is faster, but the resulting iodide can be an inhibitory ligand. |
| Typical Temp. | 80 - 100 °C | 90 - 120 °C | Higher temperatures are generally required to drive the catalytic cycle to completion. |
| Ligand Choice | Bulky biarylphosphines | Bulky biarylphosphines (e.g., RuPhos, BrettPhos) | Highly activating ligands are essential for both substrates to facilitate reductive elimination. |
| Base Choice | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS, K₃PO₄) | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS, K₃PO₄) | A strong base is required to deprotonate the amine or the intermediate Pd-amine complex.[13] |
| Key Advantage | Lower temp. possible | Less catalyst inhibition | Can be more efficient overall if iodide inhibition is problematic for the iodide substrate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[6]
-
Reagent Addition: Add the 5-halo-1,2,3-triazole (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring to the target temperature (e.g., 100 °C). Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between a 5-bromo- and a 5-iodo-triazole is a strategic decision that depends on the specific cross-coupling reaction, the complexity of the substrates, and the desired process conditions.
-
Choose 5-Iodo-Triazoles when:
-
Mild reaction conditions are a priority (e.g., for thermally sensitive substrates).
-
A rapid reaction is desired, particularly for Sonogashira couplings where minimizing alkyne homocoupling is critical.
-
Access to a wide variety of standard palladium catalysts is preferred over specialized, often more expensive, ligand systems.
-
-
Choose 5-Bromo-Triazoles when:
-
The starting material cost and stability are major concerns (bromo-aromatics are generally cheaper and more stable than their iodo-counterparts).
-
Potential catalyst inhibition by iodide in reactions like Buchwald-Hartwig amination is a concern.
-
The synthesis relies on robust, well-established protocols that utilize modern, highly active catalyst systems designed for less reactive aryl halides.
-
Ultimately, both halides are powerful handles for the functionalization of triazoles. By understanding the fundamental principles of their reactivity and leveraging the vast toolkit of modern cross-coupling chemistry, researchers can effectively synthesize diverse libraries of triazole-containing molecules to accelerate discovery in science and medicine.
References
-
de la Torre, B. G.; Albericio, F. The Pharmaceutical Industry in 2021. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules. 2022 , 27(3), 1075. [Link]
-
Barrie, C. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. 2013 . [Link]
-
Powers, D. C.; Lee, E.; Ariafard, A.; Sanford, M. S.; Yates, B. F.; Canty, A. J.; Boyd, P. D. W. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. 2020 . [Link]
-
De Proft, F.; Geerlings, P. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. 2004 , (11), 1334-1335. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Li, Y.; Chan, J. Y.; Yang, B. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry. 2012 , 77(15), 6443–6455. [Link]
-
Hoff, L. V.; Hauser, J. M.; Gademann, K. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. 2022 , 87(22), 15684–15692. [Link]
-
Hoff, L. V.; Hauser, J. M.; Gademann, K. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. 2022 . [Link]
-
Wang, C.-W.; Chen, K.-Y.; Chen, C.-W.; Li, Y.-C.; Chen, Y.-H.; Chen, Y.-J.; Lin, Y.-C.; Chan, J. Y. Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. 2024 . [Link]
-
Li, Y.; Chan, J. Y.; Yang, B. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. 2012 . [Link]
-
Boruah, P. R.; Ali, A. A.; Saikia, B.; Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. 2015 . [Link]
-
LibreTexts. Bond Energies. Chemistry LibreTexts. 2023 . [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Allen Career Institute. Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen Digital. [Link]
-
Wikipedia contributors. Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2023 . [Link]
-
Smith, R. C.; Boddy, C. N. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018 , 37(11), 1657–1660. [Link]
-
Bak, A.; Dang, H.-T.; Riis-Johannessen, T.; Duno, M.; Kristensen, J. L. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles. ResearchGate. 2021 . [Link]
-
Wikipedia contributors. Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Bak, A.; Dang, H.-T.; Riis-Johannessen, T.; Duno, M.; Kristensen, J. L. 5‐iodo‐triazoles synthesis from 5‐copper‐triazoles. ResearchGate. 2021 . [Link]
-
Hoff, L. V.; Hauser, J. M.; Gademann, K. (PDF) Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. 2022 . [Link]
-
Ustimov, A.; Dar'in, D.; Krasavin, M. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. 2019 , 17(4), 869-875. [Link]
-
Bryant, H. U.; Jones, S. A.; Joseph, S.; O'Neill, M. J.; Tizzano, J. P.; Helton, D. R.; Kallman, M. J. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. 2007 . [Link]
-
Chutia, R.; Sarmah, B.; Sarma, D. An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry. 2025 . [Link]
-
Ustimov, A. V.; Dar'in, D. V.; Krasavin, M. Y. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. 2022 . [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. 2018 . [Link]
-
Lee, H.-J.; Kim, S.-E.; Kim, J.-N. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. 2019 . [Link]
-
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. CRC Press. 2003 . [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. 2021 . [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. ijnc.ir [ijnc.ir]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Methods for Purity Assessment of Substituted Triazoles
Introduction
Substituted triazoles are a cornerstone of modern medicine and agriculture, forming the structural basis for a wide range of antifungal drugs and fungicides. From life-saving treatments for invasive fungal infections to protecting vital crops, the efficacy and safety of these compounds are paramount. Consequently, the rigorous assessment of their purity is a non-negotiable aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled precision, versatility, and robustness.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of substituted triazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our discussion in the fundamental physicochemical properties of triazoles and the principles of chromatographic separation. This document is designed for researchers, analytical scientists, and drug development professionals seeking to develop, validate, or refine HPLC methods for this critical class of compounds.
The Foundation: Why HPLC for Triazoles?
The suitability of HPLC for analyzing substituted triazoles stems from its ability to separate a wide array of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Triazoles, with their diverse substituents, exhibit a broad spectrum of polarities, ionization potentials, and, in many cases, chirality. HPLC provides the flexibility to address this chemical diversity through various separation modes.
General HPLC Workflow
The process of purity assessment via HPLC follows a structured workflow, from initial sample handling to the final purity calculation. Understanding this flow is essential for developing a robust and reliable method.
Sources
A Comparative Guide to the Synthesis of 5-Brominated Triazoles for Chemical Research and Development
The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and predictable geometry. The introduction of a bromine atom at the 5-position of the triazole ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, making 5-brominated triazoles highly sought-after intermediates. This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal method for their specific needs.
Direct Electrophilic Bromination of Pre-formed Triazoles
Direct bromination of a pre-synthesized triazole ring is an intuitive and often effective method for installing a bromine atom. This approach is particularly useful when the parent triazole is readily available. The regioselectivity of the bromination is dictated by the electronic properties of the triazole ring and the substituents present.
Mechanistic Considerations
The mechanism of direct bromination of 1,2,3-triazoles typically proceeds via an electrophilic aromatic substitution pathway. The triazole ring, while aromatic, is electron-deficient. Therefore, a potent electrophilic bromine source is required. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, often in the presence of an acid catalyst or radical initiator, depending on the substrate and desired outcome.[1][2][3][4] The reaction is believed to proceed through the formation of a bromonium ion or a bromine radical, which then attacks the electron-rich C5 position of the triazole ring.
Experimental Protocol: Direct Bromination using NBS
This protocol is a representative example for the bromination of a 1,4-disubstituted-1H-1,2,3-triazole.
Materials:
-
1,4-Disubstituted-1H-1,2,3-triazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)[5]
-
Isopropyl acetate or similar aprotic solvent
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the 1,4-disubstituted-1H-1,2,3-triazole in isopropyl acetate, add N-bromosuccinimide.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the triazole substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-1,4-disubstituted-1H-1,2,3-triazole.
One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bromination
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1H-1,2,3-triazoles.[6][7][8][9] By incorporating a bromine source into the reaction mixture, it is possible to achieve a one-pot synthesis of 5-bromo-1,2,3-triazoles.[10] This method is particularly advantageous as it avoids the isolation of the parent triazole, streamlining the synthetic process.
Mechanistic Considerations
This one-pot reaction combines the CuAAC catalytic cycle with an in-situ electrophilic bromination. The CuAAC reaction proceeds through a copper acetylide intermediate, which reacts with an organic azide to form a copper-triazolide species.[11] In the presence of an electrophilic bromine source, such as that generated from a CuBr/NCS system, this intermediate is trapped to yield the 5-bromo-1,2,3-triazole.[10] The use of CuBr is crucial as it serves as both a catalyst for the cycloaddition and a precursor to the brominating agent.
Experimental Protocol: One-Pot CuAAC and Bromination
This protocol is adapted from a procedure for the one-pot synthesis of 5-bromo-1,4-disubstituted-1,2,3-triazoles.[10]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(I) bromide (CuBr) (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
tert-Butanol/Water (1:1)
-
Stir bar
-
Reaction vial
Procedure:
-
To a reaction vial, add the terminal alkyne, organic azide, CuBr, and NCS.
-
Add a 1:1 mixture of tert-butanol and water to the vial.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-1,4-disubstituted-1H-1,2,3-triazole.
Synthesis via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Bromoalkynes
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method that complements CuAAC by affording the opposite regioisomer, the 1,5-disubstituted-1H-1,2,3-triazole.[12][13][14][15][16] By employing a bromoalkyne as a starting material, this reaction provides a direct route to 5-bromo-1-substituted-1H-1,2,3-triazoles.
Mechanistic Considerations
Unlike the copper-catalyzed counterpart, the RuAAC reaction does not proceed through a metal acetylide intermediate. Instead, the ruthenium catalyst activates the alkyne, facilitating a [3+2] cycloaddition with the azide. The regioselectivity for the 1,5-isomer is a key feature of this reaction.[13][14] The use of a bromo-substituted alkyne directly incorporates the bromine atom at the 5-position of the resulting triazole ring.
Experimental Protocol: RuAAC of a Bromoalkyne
This protocol is a general representation of a RuAAC reaction.
Materials:
-
Bromoalkyne (1.0 equiv)
-
Organic azide (1.1 equiv)
-
Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(COD)) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Stir bar
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst and the anhydrous, degassed solvent.
-
Add the organic azide, followed by the bromoalkyne.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-bromo-1-substituted-1H-1,2,3-triazole.
Comparative Analysis of Synthetic Routes
| Feature | Direct Bromination | One-Pot CuAAC & Bromination | RuAAC of Bromoalkyne |
| Starting Materials | Pre-formed 1,2,3-triazole | Terminal alkyne, organic azide | Bromoalkyne, organic azide |
| Key Reagents | NBS | CuBr, NCS | Ruthenium catalyst |
| Regioselectivity | Dependent on triazole substituents | Highly regioselective for 1,4-disubstitution | Highly regioselective for 1,5-disubstitution |
| Typical Yields | Good to excellent | Moderate to good[10] | Good to excellent |
| Substrate Scope | Broad, but sensitive to directing groups | Good tolerance of sensitive groups[10] | Broad, tolerates various functional groups |
| Advantages | - Atom economical- Simple procedure | - One-pot, avoids intermediate isolation- Mild reaction conditions | - Direct access to 1,5-isomers- High regioselectivity |
| Disadvantages | - Potential for regioisomeric mixtures- May require harsh conditions | - Stoichiometric copper can be a concern- Requires careful control of reagents | - Ruthenium catalyst can be expensive- Requires inert atmosphere |
Conclusion and Recommendations
The choice of synthetic route to 5-brominated triazoles is contingent on the specific research objectives, available starting materials, and desired substitution pattern.
-
Direct bromination is a straightforward and high-yielding option when the parent triazole is readily accessible and the regioselectivity is not a concern.
-
The one-pot CuAAC and bromination method offers an elegant and efficient approach for the synthesis of 5-bromo-1,4-disubstituted triazoles, minimizing synthetic steps and purification.
-
RuAAC of bromoalkynes is the method of choice for accessing 5-bromo-1,5-disubstituted triazoles with high regiocontrol, a crucial feature for many applications in drug discovery and materials science.
By understanding the nuances of each method, researchers can make an informed decision to efficiently synthesize these versatile building blocks for their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 10. connectsci.au [connectsci.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Validation of Azide-Alkyne "Click" Chemistry
An Objective Comparison of Catalyzed and Strain-Promoted Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high efficiency and specificity is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of reactions that are modular, high-yielding, and create only inoffensive byproducts.[1] The cornerstone of this chemical philosophy is the azide-alkyne cycloaddition, a powerful tool for bioconjugation, drug discovery, and materials science.[2][3][4] This guide provides an in-depth, objective comparison of the two primary modalities of this reaction for in vitro applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
While a specific molecule like Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate represents the stable triazole core formed by these reactions[5], this guide will focus on the in vitro validation of the processes that create such linkages. Understanding the causality behind experimental choices and the self-validating nature of the protocols is critical for successful implementation.
The Archetype: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, transforming terminal alkynes and azides exclusively into 1,4-disubstituted 1,2,3-triazoles.[6] Unlike the uncatalyzed thermal version, which is slow and yields a mixture of 1,4 and 1,5 regioisomers, the copper-catalyzed variant is exceptionally fast and regiospecific.[3][6]
Causality of Components: The "Why" Behind the Protocol
A successful CuAAC reaction relies on a synergistic interplay of several key components:
-
Copper(I) Catalyst: The active catalyst is Cu(I), not the more stable Cu(II). Its role is to coordinate with the terminal alkyne, forming a copper-acetylide intermediate.[7] This coordination dramatically increases the alkyne's reactivity and dictates the regiospecific outcome.[7]
-
Reducing Agent (e.g., Sodium Ascorbate): Since Cu(I) is easily oxidized to the inactive Cu(II) state, a reducing agent is essential to maintain a sufficient concentration of the active catalyst in the reaction mixture.[3][8] Sodium ascorbate is widely used for its biocompatibility and efficiency.[9]
-
Stabilizing Ligand (e.g., THPTA, TBTA): The ligand serves a dual purpose. It stabilizes the Cu(I) oxidation state, preventing both oxidation and disproportionation, and it increases the catalyst's efficacy.[8][9] Water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are ideal for bioconjugation in aqueous buffers, simplifying the entire process.[8][10]
The CuAAC Catalytic Cycle
The reaction proceeds through a multi-step catalytic cycle, which is now widely believed to involve a dinuclear copper intermediate as the kinetically favored pathway.[2][7] This mechanism explains the reaction's remarkable rate and fidelity.
The Metal-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, especially in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11][12] This reaction is a cornerstone of bioorthogonal chemistry. SPAAC leverages the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, which is released upon cycloaddition with an azide to form a stable triazole.[11][]
Causality of Components: Driven by Ring Strain
The driving force for SPAAC is entirely thermodynamic, eliminating the need for a catalyst.[14]
-
Strained Cyclooctyne: Reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) possess significant ring strain.[15] This inherent energy is the engine of the reaction, allowing it to proceed under physiological conditions without external activation.[11][14]
-
Azide: The azide partner remains the same as in CuAAC. The small size of the azide group makes it an ideal bioorthogonal handle that can be readily introduced into biomolecules with minimal perturbation.[15]
The SPAAC Reaction Mechanism
The mechanism is a direct, concerted [3+2] cycloaddition. The high reactivity of the strained alkyne allows the reaction to proceed efficiently without a catalyst.[11]
In Vitro Validation: A Step-by-Step Workflow
A robust in vitro validation protocol is essential to confirm the successful formation of the desired triazole conjugate. This workflow serves as a self-validating system, ensuring that the observed product is indeed the result of the intended click reaction.
Detailed Experimental Protocol: Model CuAAC Reaction
This protocol provides a starting point for the in vitro conjugation of an azide-containing small molecule to an alkyne-tagged biomolecule.
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified protein or oligonucleotide in a suitable buffer (e.g., PBS) to a final concentration of ~30-60 µM.[16]
-
Azide Cargo: Dissolve the azide-containing molecule (e.g., a fluorescent dye azide) in DMSO or water to a stock concentration of 5-10 mM.[8][10]
-
Catalyst/Ligand Premix: Prepare a solution of CuSO₄ and THPTA ligand. A common practice is to mix a 20 mM CuSO₄ stock with a 50-100 mM THPTA stock.[8][10][16] Incubate for several minutes before use.
-
Reducing Agent: Freshly prepare a 100-300 mM stock solution of sodium ascorbate in water.[8][10]
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
-
Incubation: Mix the components by gentle vortexing or inversion. Protect the reaction from light if using fluorescent probes. Allow the reaction to proceed at room temperature for 30-60 minutes.[8][10]
-
Monitoring and Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most definitive method. An aliquot of the reaction mixture is injected to monitor the disappearance of the starting material (biomolecule-alkyne) and the appearance of the new, higher molecular weight conjugate peak. The mass of the product peak should correspond exactly to the sum of the masses of the two reactants.
-
SDS-PAGE: For protein conjugations, the product can be visualized by SDS-PAGE. If the azide was fluorescent, the resulting protein band will be fluorescent under UV light.
-
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical decision that hinges on the specific experimental context. It represents a trade-off between reaction speed and biocompatibility.[12][17]
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Rationale & Insights |
| Reaction Kinetics | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[9] | Moderate to Fast (k ≈ 10⁻³ - 10³ M⁻¹s⁻¹)[15] | CuAAC kinetics are significantly faster, allowing for lower reactant concentrations and shorter reaction times.[9][18] SPAAC rates are highly dependent on the specific cyclooctyne used.[14] |
| Biocompatibility | Moderate. Potential cytotoxicity from copper ions.[19] | Excellent. Completely metal-free and bioorthogonal.[11][] | The primary driver for SPAAC's development was to eliminate copper toxicity, making it the superior choice for live-cell or in vivo applications.[11][19] |
| Reagents | Small, non-perturbing azide and terminal alkyne groups.[15] | Azide is small, but cyclooctyne is bulky and hydrophobic.[9] | The bulky nature of SPAAC reagents can sometimes interfere with biomolecule function or cellular uptake.[9] |
| Reaction Conditions | Aqueous buffers (pH 4-12), room temperature.[3][20] | Aqueous buffers, physiological conditions.[11][] | Both reactions are robust and perform well in aqueous environments typical for biological experiments. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. Thiol-containing molecules (e.g., cysteine) can inhibit the catalyst.[6][16] | Cyclooctynes can potentially react with thiols, though this is less common.[21] | Ligands and reducing agents in CuAAC mitigate many side reactions. SPAAC is generally very clean but requires careful selection of the cyclooctyne. |
| Primary Application | In vitro bioconjugation, materials science, synthesis of compound libraries. | Live-cell imaging, in vivo labeling, surface modification.[11][15] | CuAAC is a workhorse for robust, fast in vitro conjugations. SPAAC excels where biocompatibility is the top priority.[21] |
Conclusion
Both CuAAC and SPAAC are powerful and reliable methods for the in vitro formation of stable triazole linkages. The choice is not about which is "better," but which is better suited for the specific application.
-
For applications demanding rapid kinetics, high throughput, and where the final product can be easily purified away from the catalyst, CuAAC remains an unparalleled tool. Its speed and the minimal steric footprint of its reactants make it a premier choice for creating libraries and performing routine bioconjugation.
-
For experiments involving sensitive biological systems, even in an in vitro context (such as cell lysates or preparations where enzyme activity must be preserved), SPAAC is the more prudent choice.[21] Its bioorthogonality and freedom from metal catalysts ensure that the chemistry itself does not perturb the biological system under study.[11][]
A thorough understanding of the mechanisms and validation workflows described in this guide will empower researchers to confidently select and implement the optimal click chemistry strategy for their scientific endeavors.
References
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Anderton, G. I., et al. (2021). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry. [Link]
-
Yang, M., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis. [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wang, T., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Cisneros, G. A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Zegota, M. M., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Advanced Therapeutics. [Link]
-
Lee, S., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Biomaterials Research. [Link]
-
Li, Y., et al. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations. [Link]
-
Li, Y., et al. (2014). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Khanye, S. D., et al. (2016). Azide–alkyne cycloaddition en route towards 1H-1,2,3-triazole-tethered β-lactam–ferrocene and β-lactam–ferrocenylchalcone conjugates: synthesis and in vitro anti-tubercular evaluation. Dalton Transactions. [Link]
-
Akram, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics. [Link]
-
Zhou, C-H., & Wang, Y. (2014). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Díez-González, S., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Gellis, A., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
-
Gaukroger, K., et al. (2003). 1,2,3-Triazole analogs of combretastatin A-4 as potential microtubule-binding agents. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, A., & Sharma, V. (2018). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]
-
Marist Digital Hub of Vassar. Click Chemistry: Synthesis of a Triazole. [Link]
-
Chang, Y-N., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry. [Link]
-
Ulsan National Institute of Science and Technology. (2017). New synthesis method for click chemistry. ScienceDaily. [Link]
-
ResearchGate. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. [Link]
Sources
- 1. mdhv.ca [mdhv.ca]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. | Semantic Scholar [semanticscholar.org]
- 5. 1427475-25-9|this compound|BLD Pharm [bldpharm.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. confluore.com [confluore.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate Derivatives with Key Cancer Target Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a privileged structure, lauded for its synthetic accessibility and its capacity to engage in a variety of non-covalent interactions with biological macromolecules.[1] This guide provides an in-depth comparative analysis of the docking performance of methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate derivatives against four prominent cancer-related protein targets: Epidermal Growth Factor Receptor (EGFR), Aromatase, Tubulin, and Cyclooxygenase-2 (COX-2).
Through a synthesis of published data and established computational protocols, we will objectively compare the predicted binding affinities and interaction patterns of these triazole derivatives with those of well-established clinical inhibitors. This guide is designed to serve as a technical resource, offering not just data, but also a methodological framework for researchers engaged in the computational evaluation of novel small-molecule inhibitors.
The Rationale for Targeting EGFR, Aromatase, Tubulin, and COX-2
The selection of these four proteins as targets is predicated on their well-validated roles in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[2] Its inhibition is a cornerstone of therapy for several cancer types.
-
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary treatment strategy for hormone receptor-positive breast cancer.[3]
-
Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[4]
-
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation.[5]
By evaluating the docking performance of this compound derivatives against this panel of diverse and critical targets, we can gain a comprehensive understanding of their potential as broad-spectrum anticancer agents.
Comparative Docking Analysis
In the following sections, we present a comparative analysis of the docking of representative 1,2,3-triazole derivatives against each target protein, alongside established inhibitors. The docking scores, typically reported as binding energy (in kcal/mol), provide a quantitative estimate of the binding affinity, with more negative values indicating a stronger predicted interaction.
Epidermal Growth Factor Receptor (EGFR)
Target Protein: EGFR Tyrosine Kinase Domain (PDB ID: 1M17)[6] Alternative Inhibitor: Erlotinib[3]
Molecular docking studies of 1,2,3-triazole-containing hybrids have demonstrated their potential to bind effectively to the ATP-binding site of the EGFR kinase domain.[7] These compounds often mimic the interactions of known inhibitors like erlotinib, forming key hydrogen bonds with residues such as Met769 and Cys773.[8]
| Compound Class | Representative Compound/Alternative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,2,3-Triazole Derivative | Uracil-Coumarin Hybrid (A6)[7] | -8.89 | Cys773, Met769, Lys721[7] |
| 4-Anilinoquinazoline | Erlotinib[2] | -3.84 to -9.19[2][8] | Met769, Cys773[3][8] |
Aromatase
Target Protein: Human Placental Aromatase (PDB ID: 3EQM)[9] Alternative Inhibitors: Letrozole, Anastrozole[3]
The 1,2,3-triazole and 1,2,4-triazole moieties are known pharmacophores for aromatase inhibition, primarily through coordination with the heme iron atom in the enzyme's active site.[3] Docking studies have shown that novel triazole derivatives can achieve binding energies comparable to or even exceeding that of the established drug letrozole.[9]
| Compound Class | Representative Compound/Alternative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,2,3-Triazole Derivative | Triazole/Oxime Hybrid (19c)[9] | -11.3 | Heme group, Met374, Ser478[10] |
| Non-steroidal Aromatase Inhibitor | Letrozole[9] | -7.1 to -7.9[9][11] | Heme group, Arg115, Met374, Thr310, Asp309[11] |
| Non-steroidal Aromatase Inhibitor | Anastrozole[12] | - | Heme group, Phe221, Trp224[12] |
Tubulin
Target Protein: Tubulin-Combretastatin A-4 Complex (PDB ID: 5LYJ)[13] Alternative Inhibitors: Colchicine, Combretastatin A-4[4]
Many 1,2,4-triazole derivatives have been designed as cis-restricted analogues of combretastatin A-4, a potent tubulin polymerization inhibitor that binds to the colchicine binding site.[4] Docking studies have confirmed that these triazole compounds can occupy the colchicine binding site and form key interactions with residues such as Cys241.[14]
| Compound Class | Representative Compound/Alternative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,2,4-Triazole Derivative | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)[13] | -8.15 | Asn258[13] |
| Natural Product | Colchicine[15] | - | Cys241[15] |
| Natural Product | Combretastatin A-4[4] | - | Cys241, Leu248, Ala316[4] |
Cyclooxygenase-2 (COX-2)
Target Protein: Murine COX-2 complexed with SC-558 (PDB ID: 1CX2)[16] Alternative Inhibitor: Celecoxib[17]
Diaryl-substituted triazoles have been investigated as selective COX-2 inhibitors, mimicking the structure of celecoxib.[5] Docking studies have shown that these compounds can fit into the hydrophobic pocket of the COX-2 active site and form important hydrogen bonds with residues like Arg120 and Tyr355.[17]
| Compound Class | Representative Compound/Alternative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,2,4-Triazole Derivative | Diaryl-1,2,4-triazole[5] | - | Arg120, Tyr355, Ser530[5] |
| Coxib | Celecoxib[18] | -8.3 to -8.8[18][19] | Arg120, His90, Gln192, Leu352, Tyr355[20] |
Experimental Protocols
To ensure the reproducibility and validity of molecular docking studies, a standardized and rigorous protocol is essential. The following sections detail a self-validating workflow for the docking of small molecules into a protein target.
Molecular Docking Workflow
Sources
- 1. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijnrd.org [ijnrd.org]
- 19. researchgate.net [researchgate.net]
- 20. isfcppharmaspire.com [isfcppharmaspire.com]
A Researcher's Guide to Differentiating 1,4- and 1,5-Disubstituted 1,2,3-Triazole Regioisomers by Spectroscopic Analysis
For researchers and professionals in drug development and materials science, the 1,2,3-triazole moiety is a cornerstone of modern synthetic chemistry, largely due to the advent of "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) predominantly give the 1,5-regioisomer. However, the unambiguous structural verification of the resulting isomer is paramount. This guide provides an in-depth spectroscopic comparison of 1,4- and 1,5-disubstituted 1,2,3-triazoles, offering experimental data and the underlying principles for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Challenge of Regioisomer Differentiation
The subtle difference in the substitution pattern of 1,4- and 1,5-disubstituted 1,2,3-triazoles can lead to significant variations in their biological activity and material properties. Consequently, robust analytical methods are essential to confirm the regioselectivity of the synthetic route. While both isomers share the same molecular weight, their distinct electronic and steric environments give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹³C NMR, stands out as the most reliable and straightforward method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[1][2]
¹³C NMR Spectroscopy: A Clear Distinction
The chemical shifts of the two carbon atoms within the triazole ring (C4 and C5) are highly sensitive to the substitution pattern. This is due to the different electronic environments experienced by these carbons in the two isomers.
-
In 1,4-disubstituted triazoles , the C5 carbon is adjacent to two nitrogen atoms, while the C4 carbon is bonded to one nitrogen and one carbon.
-
In 1,5-disubstituted triazoles , the C4 carbon is situated between two nitrogen atoms, and the C5 carbon is bonded to one nitrogen and one carbon.
This structural difference leads to a consistent and predictable trend in their ¹³C NMR spectra:
-
The C5 signal in a 1,4-disubstituted triazole typically appears significantly upfield , around δ 120-127 ppm .[1][3]
-
The C4 signal in a 1,5-disubstituted triazole is found further downfield , generally in the region of δ 133-138 ppm .[1][4]
This marked difference of approximately 10-15 ppm provides an unambiguous method for assigning the correct regioisomer.[1]
Table 1: Comparative ¹³C NMR Chemical Shifts for Triazole Ring Carbons
| Regioisomer | Triazole Carbon | Typical Chemical Shift (δ, ppm) |
| 1,4-Disubstituted | C5 | ~120 - 127[1][3] |
| 1,4-Disubstituted | C4 | ~139 - 148[3] |
| 1,5-Disubstituted | C4 | ~133 - 138[1][4] |
| 1,5-Disubstituted | C5 | ~127 - 129[4] |
Note: The exact chemical shifts can vary depending on the substituents and the solvent used.
¹H NMR Spectroscopy: Supporting Evidence
While ¹³C NMR is more definitive, ¹H NMR spectroscopy also offers valuable clues for distinguishing between the two isomers. The chemical shift of the triazole proton (H5 in the 1,4-isomer and H4 in the 1,5-isomer) is a key indicator.
-
The H5 proton of a 1,4-disubstituted triazole typically resonates as a singlet in the range of δ 7.5 - 8.8 ppm .[5]
-
The H4 proton of a 1,5-disubstituted triazole also appears as a singlet but is often found in a slightly different region, for instance, around δ 7.75 ppm in one reported example.[4]
The overlap in these ranges means that ¹H NMR alone may not always be sufficient for unambiguous assignment. However, when combined with other data, it provides strong supporting evidence.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can be a powerful tool, especially for the 1,5-isomer.[2] An NOE can often be observed between the protons of the substituent at the N1 position and the triazole H4 proton in the 1,5-isomer due to their spatial proximity. This effect is generally much weaker or absent in the 1,4-isomer.
Infrared (IR) Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the functional groups present in a molecule. While it may not be the primary technique for distinguishing between these regioisomers, it can offer complementary data. The vibrational modes of the triazole ring will differ slightly between the 1,4- and 1,5-isomers.[6][7][8]
Characteristic absorption bands for 1,2,3-triazoles include:
-
N=N stretching: around 1417–1424 cm⁻¹[3]
-
C-H stretching (of the triazole ring): around 3098–3017 cm⁻¹[3]
-
Ring stretching vibrations: Multiple bands in the fingerprint region.
Comparative analysis of the IR spectra of known 1,4- and 1,5-isomers can reveal subtle but consistent differences in the fingerprint region that can aid in identification.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized triazoles. Both 1,4- and 1,5-disubstituted regioisomers will have the same molecular ion peak ([M+H]⁺ or [M+Na]⁺). However, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[1]
While the primary fragmentation patterns may be similar, subtle differences can sometimes be observed in the tandem mass spectra (MS/MS) of the two isomers, arising from the different stabilities of the fragment ions.[9] For instance, the loss of N₂ is a common fragmentation pathway for 1,2,3-triazoles.[9]
Experimental Workflow for Synthesis and Characterization
The following provides a generalized, step-by-step methodology for the synthesis of a 1,4-disubstituted 1,2,3-triazole via CuAAC and its subsequent spectroscopic analysis.
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
This protocol is a general representation and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.1 equivalents) in a suitable solvent mixture, such as DMF/H₂O (10:1).[10]
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 equivalents) followed by sodium ascorbate (1.0 equivalent).[10] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a saturated NaCl solution and extract with an organic solvent like dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve a small amount of the purified triazole (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR: Prepare a thin film of the sample on a salt plate (for liquids or oils) or as a KBr pellet (for solids).
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.
-
IR: Record the IR spectrum using an FT-IR spectrometer.
-
MS: Obtain the mass spectrum using an ESI-MS or other suitable ionization technique.
-
-
Data Analysis:
-
¹³C NMR: Identify the chemical shifts of the triazole ring carbons. A signal around δ 120-127 ppm for one of the triazole carbons is indicative of the C5 in a 1,4-isomer.
-
¹H NMR: Locate the triazole proton signal (typically a singlet between δ 7.5-8.8 ppm). Analyze coupling patterns and integrals to confirm the overall structure. For ambiguous cases, perform an NOE experiment.
-
IR: Compare the obtained spectrum with literature data for similar triazole compounds to identify characteristic ring vibrations.
-
MS: Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
-
Visualizing the Key Differences
The following diagrams illustrate the structures of the two regioisomers and the key diagnostic features in their ¹³C NMR spectra.
Caption: Molecular structures of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.
Caption: Key diagnostic ¹³C NMR signals for differentiating 1,4- and 1,5-triazole isomers.
Conclusion
The unambiguous characterization of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a critical step in their application in research and development. While various spectroscopic techniques contribute to a comprehensive analysis, ¹³C NMR spectroscopy provides the most direct and reliable method for distinguishing between these two regioisomers . The significant difference in the chemical shifts of the C4 and C5 carbons of the triazole ring serves as a definitive diagnostic marker. By employing a combination of NMR, IR, and MS, researchers can confidently assign the correct structure to their synthesized triazoles, ensuring the integrity and reproducibility of their scientific findings.
References
-
Al-Masum, M., & Kumar, D. (2012). A Simple Method for Assigning the Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-8760. [Link]
-
Bassignana, P., & Cogrossi, C. (1967). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 855-858. [Link]
-
Bassignana, P., Cogrossi, C., & Gandino, M. (1963). The infrared spectra of 1,2,3-triazole N-oxides. Spectrochimica Acta, 19(11), 1885-1891. [Link]
-
Badawy, S. M., & El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica, 8(1), 364-371. [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). Molecules, 27(19), 6529. [Link]
-
Fülöp, F., Kiss, L., & Forró, E. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry, 13(8), 2335-2345. [Link]
-
Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? (2021). Pharmaceuticals, 14(8), 739. [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(2), 586-591. [Link]
-
Fülöp, F., Kiss, L., & Forró, E. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry, 13(8), 2335-2345. [Link]
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? (2015). ResearchGate. [Link]
-
Guo, N., Liu, X., Xu, H., Zhou, X., & Zhao, H. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines and 1,3-dicarbonyl compounds under metal free conditions. Electronic Supplementary Information, Royal Society of Chemistry. [Link]
-
Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. (2022). Supporting Information. [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8527. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2011). Organic Syntheses, 88, 178-187. [Link]
-
General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2020). Letters in Drug Design & Discovery, 17(6), 734-743. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
-
1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. (2019). Frontiers in Chemistry, 7, 171. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 859. [Link]
-
1H-[1][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2018). Journal of the Brazilian Chemical Society, 29(10), 2134-2146. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties | MDPI [mdpi.com]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
This document provides an in-depth, procedural guide for the safe and compliant disposal of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. As a brominated heterocyclic compound, this chemical requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are synthesized from established safety data, regulatory guidelines, and best practices in chemical waste management.
Core Principles: Understanding the Hazard
Before initiating any disposal procedure, a thorough understanding of the chemical's inherent risks is paramount. This compound is classified with specific hazards that dictate its handling and disposal methodology. The primary causality for the stringent protocols that follow is its nature as a halogenated organic compound and its potential biological effects.
Based on data for structurally similar compounds, this chemical should be treated as, at minimum, a skin, eye, and respiratory irritant.[1][2][3] Upon combustion, it may produce highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide gas.[4] Therefore, all handling and disposal steps are designed to minimize exposure and prevent uncontrolled reactions or environmental release.
Table 1: Chemical & Hazard Profile of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1427475-25-9 | [5][6] |
| Molecular Formula | C₅H₄BrN₃O₂ | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Disposal Directive | P501: Dispose of contents/container to an approved hazardous waste disposal plant. |[2][7][8] |
Pre-Disposal Preparations: A Self-Validating System
Proper preparation is a critical control point for ensuring safety. This phase establishes a controlled environment and equips the handler with the necessary protective barriers.
Engineering Controls
All disposal-related activities must be conducted within a certified chemical fume hood.[7] This is the primary engineering control to prevent the inhalation of any dust or vapors that may be generated. Ensure the fume hood has adequate airflow and is not cluttered.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory. The selection of specific items is based on preventing all potential routes of exposure—dermal, ocular, and respiratory.
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Part | Required PPE | Rationale and Standard |
|---|---|---|
| Hands | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][9] |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[10][11] |
| Body | A fully buttoned lab coat. | Prevents contamination of personal clothing.[9][12] |
| Respiratory | For handling bulk powder outside of primary containment, a NIOSH-approved respirator is required. | Necessary if dust generation is unavoidable, protecting against respiratory irritation.[4][7] |
Waste Container Selection
The designated waste container must be chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[13] Metal containers are not recommended as halogenated solvents can degrade to form acids, which may corrode the metal.[13]
Step-by-Step Disposal Protocol
The following protocols are segmented based on the form of the waste. In all cases, the final step is the transfer of waste to a licensed hazardous waste disposal company.[4]
Disposal of Bulk/Unused Chemical
This procedure applies to expired or surplus quantities of the solid chemical.
-
Work Area Preparation : Ensure the chemical fume hood is operational and the designated, pre-labeled hazardous waste container is within arm's reach.
-
Chemical Transfer : Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use a dedicated scoop or spatula. Avoid any actions that could generate dust.[14]
-
Seal and Secure : Tightly seal the waste container. Do not leave a funnel in the container.[15]
-
Decontaminate : Wipe the exterior of the waste container with a damp cloth to remove any external contamination. Dispose of the cloth as contaminated waste.
-
Final Storage : Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like acids, bases, and oxidizing agents.[13][15]
Disposal of Contaminated Labware (e.g., Glassware, Spatulas)
This procedure is for decontaminating items with residual amounts of the chemical.
-
Initial Rinse : In a fume hood, rinse the contaminated item with a suitable organic solvent (e.g., acetone, ethanol). This dissolves the residual compound.
-
Collect Rinsate : Collect all solvent rinsate into a dedicated "Halogenated Organic Waste" container.[16] This is critical; never dispose of halogenated solvent waste down the drain.[4][13]
-
Secondary Rinse : Perform a second rinse with the solvent to ensure complete removal of the chemical. Add this rinsate to the same waste container.
-
Final Cleaning : The labware can now be cleaned using standard laboratory detergents and water.
Disposal of Contaminated Materials (PPE, Spill Pads, Weighing Paper)
This procedure applies to solid items that have come into contact with the chemical.
-
Segregation : Carefully collect all contaminated solid waste, including used gloves, bench paper, and spill cleanup materials.
-
Bagging : Place these materials into a designated, clearly labeled hazardous waste bag (e.g., a heavy-duty, transparent plastic bag).
-
Seal and Dispose : Securely seal the bag and place it in a solid hazardous waste drum or container for pickup by a licensed waste carrier.[2] Contaminated clothing should be professionally laundered or disposed of as hazardous waste; it should not be washed with regular laundry.[14]
Waste Container Labeling and Storage
Proper labeling and storage are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[15][17]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste".[15]
-
Contents : The label must list all chemical constituents by their full name and approximate percentage. For this specific waste stream, it would be "Waste this compound" or, for solvent rinsate, "Waste Acetone (~99%), this compound (~1%)".[15][16]
-
Segregation : Halogenated waste must be stored separately from non-halogenated waste streams to facilitate proper final disposal by the waste management facility.[16][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If safe to do so, prevent the spread of the solid by covering it with an inert absorbent material like sand or vermiculite.[1][8] Do not use combustible materials like paper towels for large spills.
-
Cleanup : Wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][8]
-
Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleanup materials as hazardous waste.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible.
References
- ChemicalBook. (2022-08-11). Material Safety Data Sheet or SDS for Methyl 5-Bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate 1427475-30-6.
-
AK Scientific, Inc. 2-Methyl-1h-pyrazolo[1,5-b][1][19][20]triazole-7-carboxylic acid Safety Data Sheet. Retrieved from AK Scientific, Inc.
- Safety Data Sheet. (2024-12-19).
- GOV.UK. Bromine: incident management.
- Capot Chemical. (2010-08-05). MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole.
- ChemicalBook. (2025-07-16). This compound | 1427475-25-9.
- Thermo Fisher Scientific. (2025-12-26).
- University of Hawaii. UNIT 7: Personal Protective Equipment.
- Castrol. (2020-08-19). SAFETY DATA SHEET.
- Massachusetts Institute of Technology. PSFC Halogenated Solvents.
- BLDpharm. 1427475-25-9|this compound.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Providence College. Bromine in orgo lab SOP.
- Washington State University. Halogenated Solvents Safety Information.
- Apollo Scientific. (2023-07-11). Methyl 5-bromo-1H-pyrrole-3-carboxylate, N-BOC protected Safety Data Sheet.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Google Patents. (1963-02-06).
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- Clemson University. (2019). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation.
- BenchChem. Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- Echemi.
- Fluorochem.
- BenchChem.
- Stericycle. (2025-05-20). USP 800 & Hazardous Drug Disposal.
- State of Maine.
- U.S. Environmental Protection Agency. (2024-05-30). Hazardous Waste Pharmaceuticals Rule.
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound | 1427475-25-9 [chemicalbook.com]
- 6. 1427475-25-9|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. msdspds.castrol.com [msdspds.castrol.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Personal protective equipment for handling Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
Essential Safety and Handling Guide: Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. The following protocols are grounded in established safety principles for halogenated organic compounds and data from structurally related triazole derivatives. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Core Principles
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the precautionary principle dictates that it be handled with care, assuming potential for irritation and toxicity based on related chemical structures.
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar brominated and triazole-based compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be avoided.[3]
The operational philosophy for handling this compound is one of "Containment and Control." All procedures are designed to minimize exposure through inhalation, dermal contact, and ingestion, and to prevent environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The selection of specific PPE is based on a risk assessment of the procedures being performed.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles (EN 166 compliant) or a full-face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[4] Thicker gloves generally offer better protection.[5] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[3] | Prevents inhalation of potentially irritating or toxic airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to working with this compound.
3.1. Preparation:
-
Designated Area: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.
-
PPE Verification: Don the required PPE as specified in the table above. Ensure your gloves are free of tears and your safety goggles fit snugly.
3.2. Handling and Experimentation:
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to prevent dust dispersion.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle and ensure the setup is secure. Be aware that heating can increase the rate of vaporization and potential exposure.
-
Containment: Keep all containers with the chemical sealed when not in use.
3.3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, specific waste streams must be used.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All solid waste, solutions containing the compound, and contaminated materials (e.g., absorbent from spills, used gloves) must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[6]
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
Collect Waste: During your experiment, collect all waste in the appropriate, labeled container kept within the fume hood.
-
Seal and Label: Once the experiment is complete, or the container is full, securely seal the container. Ensure the label clearly identifies the contents, including "this compound."
-
Store for Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Do Not: Never pour this chemical or its solutions down the drain.[7] Do not mix it with non-halogenated waste.[6]
By strictly adhering to these guidelines, you contribute to a safe and responsible laboratory environment, building a culture of safety that extends beyond compliance to genuine scientific stewardship.
References
-
Benchchem. Personal protective equipment for handling 7-Chloro-1H-benzo[d][4][8]triazole.
- Pruglo, E. S., Panasenko, A. I., & Knysh, E. G. (2015). The acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives. * Zaporozhye Medical Journal*, (2).
- Carl ROTH. (2024).
- Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment.
- TCI Chemicals.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- ChemicalBook. (2025).
- Thermo Fisher Scientific. (2025).
- UK Science Technician Community. (2022). Chemical disposal.
- Chemtalk. (2008).
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- CymitQuimica. (2023).
- Echemi.
- Regulatory Mechanisms in Biosystems. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. community.preproom.org [community.preproom.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Methyl 5-Bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
